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  • Product: 1-(4-Aminopiperidin-1-YL)butan-1-one
  • CAS: 1016766-71-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-(4-Aminopiperidin-1-yl)butan-1-one

Title: The 1-(4-Aminopiperidin-1-yl)butan-1-one Scaffold: Structural Properties, Synthesis, and Applications in Rational Drug Design Executive Summary In modern medicinal chemistry, the strategic selection of bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The 1-(4-Aminopiperidin-1-yl)butan-1-one Scaffold: Structural Properties, Synthesis, and Applications in Rational Drug Design

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for developing high-affinity, target-specific ligands. 1-(4-Aminopiperidin-1-yl)butan-1-one (often referred to as 1-butyryl-4-piperidinamine) is a highly versatile synthetic intermediate[1]. Featuring a rigidified piperidine core, a lipophilic butyryl chain, and a reactive primary amine, this scaffold is frequently deployed in the synthesis of neuropharmacological agents and kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and validated experimental workflows for its integration into high-throughput drug discovery pipelines.

Part 1: Physicochemical Profiling and Structural Causality

The molecular architecture of 1-(4-aminopiperidin-1-yl)butan-1-one dictates its behavior in both synthetic environments and biological systems. The compound features two distinct nitrogen environments:

  • The Tertiary Amide (N1): The conjugation of the piperidine nitrogen with the butyryl group removes its basicity and restricts the conformational flexibility of the ring. This locks the piperidine into favorable chair conformations, which is critical for precise spatial vectoring of attached pharmacophores in receptor binding pockets.

  • The Primary Amine (C4): With a pKa of approximately 10.2, this amine acts as a powerful nucleophile for downstream functionalization and serves as a critical hydrogen-bond donor or salt-bridge anchor in physiological environments.

The addition of the four-carbon butyryl chain (as opposed to a shorter acetyl group) is a deliberate design choice in CNS drug discovery. It incrementally increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration while keeping the molecular weight well within Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 1-(4-Aminopiperidin-1-yl)butan-1-one
Common Synonyms 1-butyryl-4-piperidinamine[1]
CAS Registry Number 1016766-71-4 (Free Base)[2], 1235440-40-0 (HCl Salt)[3]
Molecular Formula C9H18N2O[2]
Molecular Weight 170.25 g/mol (Free Base)[4]
InChIKey WLUKQNBYENUVPS-UHFFFAOYSA-N[1]
Purity Standards ≥ 95% (Commercial grade)[4]

Part 2: Synthetic Methodology and Mechanistic Rationale

The de novo synthesis of 1-(4-aminopiperidin-1-yl)butan-1-one requires orthogonal protection strategies. Because the primary amine at the C4 position is highly nucleophilic, it must be transiently masked to prevent competitive acylation or polymerization when the piperidine nitrogen is reacted with butyryl chloride.

Commercially available tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine) is the optimal starting material. The bulky tert-butyloxycarbonyl (Boc) group provides excellent steric shielding for the primary amine, directing the electrophilic attack exclusively to the secondary piperidine nitrogen.

Synthesis A Boc-4-aminopiperidine C Boc-Protected Intermediate A->C N-Acylation B Butyryl Chloride + DIPEA / DCM B->C E 1-(4-Aminopiperidin-1-yl) butan-1-one HCl C->E Boc Cleavage D 4M HCl / Dioxane D->E

Workflow for the chemical synthesis of 1-(4-aminopiperidin-1-yl)butan-1-one.

Protocol A: Self-Validating Synthesis of 1-BPA Hydrochloride

Note: This protocol is designed with built-in visual cues to validate reaction progress without immediate reliance on instrumentation.

Step 1: N-Acylation

  • Dissolve 1.0 eq of Boc-4-aminopiperidine in anhydrous Dichloromethane (DCM) under inert N2 atmosphere.

  • Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl generated during acylation, preventing the protonation of the piperidine nitrogen which would otherwise quench its nucleophilicity.

  • Dropwise add 1.1 eq of butyryl chloride at 0°C, then warm to room temperature for 2 hours.

  • Validation: Wash the organic layer with saturated NaHCO3. The absence of gas evolution during the wash confirms the complete neutralization of unreacted acid chlorides.

Step 2: Boc Deprotection & Salt Formation

  • Isolate the Boc-protected intermediate and dissolve in a minimal amount of dry DCM.

  • Add 10 volumes of 4M HCl in anhydrous dioxane. Causality: Anhydrous conditions are critical here to prevent the hydrolysis of the newly formed butyryl amide bond.

  • Self-Validation System: The cleavage of the Boc group generates carbon dioxide and isobutylene gas. The reaction progress can be visually validated by observing the effervescence. When bubbling completely ceases, the deprotection is thermodynamically complete.

  • The product, 1-(4-aminopiperidin-1-yl)butan-1-one hydrochloride[3], will spontaneously precipitate out of the non-polar solvent mixture as a white solid, providing a built-in purification step. Filter and dry under vacuum.

Part 3: Downstream Applications and Pharmacophore Logic

Once integrated into a drug discovery pipeline, the 1-BPA scaffold acts as a critical vector for target engagement, particularly in G-Protein Coupled Receptors (GPCRs) such as the Dopamine D2 or Serotonin 5-HT families.

Pharmacophore cluster_molecule 1-BPA Scaffold Binding Logic N1 Butyryl Chain T1 Hydrophobic Pocket N1->T1 vdW Forces N2 Piperidine Ring T2 Spatial Orientation N2->T2 Conformational Lock N3 Primary Amine T3 Orthosteric Interaction N3->T3 H-Bond / Salt Bridge

Pharmacophore mapping of the 1-BPA scaffold within a typical GPCR binding pocket.

Protocol B: High-Throughput Library Generation (Amide Coupling)

To generate a library of drug candidates, the primary amine of 1-BPA is often coupled to diverse aryl carboxylic acids.

LibraryGen S1 1-BPA Scaffold C1 HATU, DIPEA DMF, RT, 12h S1->C1 S2 Aryl Carboxylic Acids S2->C1 P1 Target Library C1->P1 Amide Coupling A1 LC-MS Validation P1->A1 Quality Control

High-throughput library generation workflow utilizing 1-BPA via HATU-mediated coupling.

Step-by-Step Amide Coupling:

  • Activation: Dissolve the target aryl carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Causality: HATU is selected over standard carbodiimides (like EDC) because its 7-azabenzotriazole leaving group accelerates the reaction via a neighboring group effect (intramolecular hydrogen bonding). This is crucial for overcoming the slight steric hindrance of the piperidine C4 position.

  • Coupling: Add 1-BPA free base (1.1 eq)[5] and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Self-Validating TLC Assay: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin solution. Causality: Ninhydrin reacts specifically with primary amines to form a deep purple complex (Ruhemann's purple). The complete disappearance of the purple spot corresponding to the 1-BPA starting material provides immediate, visual validation that the coupling reaction has reached 100% conversion, allowing the chemist to proceed to LC-MS validation with confidence.

References

Sources

Exploratory

1-(4-Aminopiperidin-1-yl)butan-1-one: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks that allow for rapid exploration of Structure-Activity Relationships (S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks that allow for rapid exploration of Structure-Activity Relationships (SAR). 1-(4-Aminopiperidin-1-yl)butan-1-one (commonly referred to as 1-butyryl-4-piperidinamine) is a highly valuable synthetic intermediate[1]. Structurally, it features an N-acylated piperidine ring coupled with a primary amine at the 4-position.

The butyryl acylation serves a dual purpose: it eliminates the basicity of the piperidine nitrogen (thereby mitigating potential off-target hERG channel liabilities) and modulates the overall lipophilicity (LogP) of the resulting pharmacophore. Meanwhile, the highly nucleophilic primary amine acts as a vector for divergent synthesis, enabling the attachment of diverse heteroaromatic systems or peptidomimetics. This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic applications in drug discovery workflows.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical characterization is critical for predicting the pharmacokinetic behavior of downstream drug candidates. The compound is predominantly utilized and stored as a hydrochloride salt to prevent spontaneous degradation and to improve handling properties (reducing hygroscopicity).

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 1-(4-Aminopiperidin-1-yl)butan-1-one
Common Synonyms 1-Butyryl-4-piperidinamine; 1-(4-amino-1-piperidinyl)-1-butanone
CAS Number (Free Base) 1016766-71-4
CAS Number (HCl Salt) 1235440-40-0
Molecular Formula C9H18N2O (Free Base)
Molecular Weight (Free Base) 170.25 g/mol
Molecular Weight (HCl Salt) 206.71 g/mol
Physical State Pale yellow to white crystalline powder (as HCl salt)
Storage Conditions 2-8°C, under inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 1-(4-aminopiperidin-1-yl)butan-1-one relies on a highly efficient, two-step sequence starting from commercially available tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine) [2]. The methodology below is designed with built-in validation checkpoints to ensure high yield and purity.

Step 1: N-Acylation of the Piperidine Core

Objective: Selectively acylate the secondary piperidine nitrogen while leaving the Boc-protected primary amine intact.

  • Preparation: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling & Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add Triethylamine (TEA) (2.0 eq).

    • Causality: Cooling to 0°C minimizes the risk of exothermic side reactions and prevents premature thermal cleavage of the Boc group. TEA is selected over stronger bases to act as a mild acid scavenger, neutralizing the HCl byproduct generated during acylation without promoting elimination reactions.

  • Acylation: Dropwise add butyryl chloride (1.1 eq). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The starting material will stain strongly with ninhydrin (due to the partial lability of the Boc group under heating), whereas the fully acylated intermediate will be ninhydrin-negative but visible under iodine vapor.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

Objective: Cleave the tert-butyl carbamate to reveal the primary amine, isolating the product as a stable hydrochloride salt.

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in a minimal volume of DCM.

  • Acidic Cleavage: Slowly add 4M HCl in 1,4-dioxane (10.0 eq) at 0°C. Stir the mixture at room temperature for 4-12 hours.

    • Causality: 4M HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). TFA yields trifluoroacetate salts, which are highly hygroscopic and can interfere with downstream transition-metal-catalyzed cross-coupling reactions. In contrast, HCl salts are highly crystalline, easily isolated by filtration, and possess predictable stoichiometry [3].

  • Validation Checkpoint 2 (LC-MS & NMR):

    • LC-MS: ESI+ mode must show a dominant[M+H]⁺ peak at m/z 171.2.

    • ¹H NMR (400 MHz, DMSO-d6): Confirm the presence of a distinct triplet at ~0.85 ppm (3H, butyryl -CH₃) and a broad singlet at ~8.2 ppm integrating for 3H (the -NH₃⁺ protons of the hydrochloride salt).

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 1-(4-aminopiperidin-1-yl)butan-1-one hydrochloride in >95% purity.

Synthesis_Workflow SM Boc-4-aminopiperidine (Starting Material) Int Boc-Protected Intermediate SM->Int N-Acylation Reagent Butyryl Chloride + TEA in DCM Reagent->Int Product 1-(4-Aminopiperidin-1-yl) butan-1-one HCl Int->Product Boc Deprotection Deprotect 4M HCl in Dioxane (0°C to RT) Deprotect->Product

Synthetic workflow for 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride.

Applications in Drug Discovery: Mechanistic Workflows

The utility of 1-(4-aminopiperidin-1-yl)butan-1-one lies in its ability to act as a central hub for divergent synthesis. The primary amine can be subjected to various coupling chemistries to generate distinct classes of therapeutic agents[2, 3].

Nucleophilic Aromatic Substitution (SNAr)

In the development of kinase inhibitors, the primary amine of the piperidine core is frequently reacted with electron-deficient heteroaryl halides (e.g., 2,4-dichloropyrimidines or 4-chloroquinazolines).

  • Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate). The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in polar aprotic solvents (DMF or NMP) at elevated temperatures (80-120°C) drives the reaction to completion.

  • Application: This workflow is heavily utilized in the synthesis of p21-activated kinase 4 (PAK4) inhibitors and other ATP-competitive kinase antagonists [2].

Buchwald-Hartwig Amination

For less reactive, electron-rich aryl halides, SNAr is ineffective. Instead, palladium-catalyzed cross-coupling is employed.

  • Mechanism: Utilizing a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP or XPhos), the primary amine undergoes oxidative addition, ligand exchange, and reductive elimination to form a new C-N bond.

  • Application: This method is critical for synthesizing allosteric modulators, such as NLRP3 inflammasome inhibitors, where the piperidine core must be linked to complex benzo-fused ring systems [3].

Amide Coupling

The primary amine can be readily coupled with carboxylic acids to form stable amide bonds.

  • Mechanism: Reagents like HATU or EDCI/HOBt are used to activate the carboxylic acid into a highly reactive ester intermediate, which is subsequently attacked by the primary amine.

  • Application: Widely used in the generation of peptidomimetics and GPCR ligands, where the butyryl group mimics hydrophobic amino acid side chains.

Application_Workflow Core 1-(4-Aminopiperidin-1-yl) butan-1-one Amide Amide Coupling (HATU, DIPEA) Core->Amide SNAr SNAr Reaction (Heteroaryl Halides, Base) Core->SNAr Buchwald Buchwald-Hartwig (Aryl Halides, Pd Cat.) Core->Buchwald Prod1 Peptidomimetics & Targeted Therapeutics Amide->Prod1 Prod2 Kinase Inhibitors (e.g., PAK4 inhibitors) SNAr->Prod2 Prod3 Allosteric Modulators (e.g., NLRP3 inhibitors) Buchwald->Prod3

Divergent synthetic applications of the 4-aminopiperidine core in drug discovery.

References

  • ACS Publications. "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor". NIH National Library of Medicine. Available at: [Link]

Foundational

Physicochemical Profiling and Ionization Dynamics of 1-(4-Aminopiperidin-1-yl)butan-1-one: A Technical Guide for Drug Design

Executive Summary In modern rational drug design, the precise understanding of a building block’s ionization profile is paramount. 1-(4-Aminopiperidin-1-yl)butan-1-one (Free base CAS: 1016766-71-4; Hydrochloride CAS: 123...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the precise understanding of a building block’s ionization profile is paramount. 1-(4-Aminopiperidin-1-yl)butan-1-one (Free base CAS: 1016766-71-4; Hydrochloride CAS: 1235440-40-0) is a highly versatile N-acylated piperidine derivative. It is frequently utilized in multi-component syntheses, such as the Ugi reaction, to construct complex pharmacophores targeting neurological receptors and kinases.

As a Senior Application Scientist, I approach the physicochemical profiling of this compound not merely as a data-collection exercise, but as a predictive framework for Absorption, Distribution, Metabolism, and Excretion (ADME). This whitepaper provides an in-depth mechanistic analysis of the compound's pKa, its ionization states across physiological environments, and a self-validating experimental protocol for empirical pKa determination.

Structural Analysis and Ionization Mechanics

To accurately predict the behavior of 1-(4-Aminopiperidin-1-yl)butan-1-one, we must deconstruct its two nitrogenous centers. The molecule features a piperidine ring where the N1 nitrogen is acylated (a butanoyl group) and the C4 position bears a primary aliphatic amine.

The Causality of the pKa Shift
  • The N1 Tertiary Amide (Non-Basic): The acylation of the piperidine nitrogen fundamentally alters its electronic state. The lone pair of electrons on the N1 nitrogen is heavily delocalized into the adjacent carbonyl

    
     orbital via resonance. This delocalization renders the N1 nitrogen entirely non-basic under physiological conditions (conjugate acid pKa < 0).
    
  • The C4 Primary Amine (Basic): The primary amine at the 4-position retains its localized lone pair, making it the sole basic center of the molecule. However, its basicity is not identical to that of an unsubstituted piperidine.

  • Inductive Modulation: In unsubstituted , the primary amine exhibits a pKa of approximately 10.37. When the N1 position is acylated, the amide group acts as an electron-withdrawing group (EWG). Through the

    
    -bond framework of the piperidine ring (an inductive effect, 
    
    
    
    ), electron density is pulled away from the C4 amine. This stabilizes the neutral amine and destabilizes the protonated cation, resulting in a measurable drop in pKa to approximately 9.37–9.40 , analogous to the closely related .

IonizationMechanics Amide Amide Inductive Inductive Effect Electron Withdrawal via Sigma Bonds Amide->Inductive Pulls e- density Amine C4 Primary Amine Localized Lone Pair pKa ~9.37 (Basic) Inductive->Amine Lowers basicity

Fig 1: Electronic effects governing the ionization of 1-(4-Aminopiperidin-1-yl)butan-1-one.

Quantitative pKa Comparisons

The table below summarizes the structural causality behind the predicted pKa values of relevant analogs to establish a reliable baseline for our target compound.

CompoundStructural FeaturePredicted pKaReference
4-Aminopiperidine Unsubstituted secondary amine (N1)10.37 ± 0.20[1]
1-Acetyl-4-aminopiperidine N1-Acetylated (Amide)9.37 ± 0.20[2]
1-(4-Aminopiperidin-1-yl)butan-1-one N1-Butyrylated (Amide)~9.37 - 9.40Extrapolated

Ionization States Across Physiological pH

Understanding the ionization state of the C4 amine is critical for predicting the molecule's solubility and permeability. Using the Henderson-Hasselbalch equation (


), we can map the protonation state of the primary amine (assuming a pKa of 9.37) across various biological compartments.
CompartmentPhysiological pHC4 Amine State% Protonated (Cationic)% Neutral (Unionized)
Stomach 1.2Cationic>99.99%<0.01%
Duodenum 6.5Cationic99.86%0.14%
Intracellular 7.0Cationic99.57%0.43%
Blood Plasma 7.4Cationic98.94%1.06%

ADME Implications: Because the compound remains >98% ionized at physiological pH (7.4), it will exhibit high aqueous solubility but poor passive transcellular membrane permeability. If this moiety is retained in a final Active Pharmaceutical Ingredient (API), formulation scientists must consider carrier-mediated transport mechanisms or prodrug strategies to facilitate blood-brain barrier (BBB) or intestinal penetration.

Experimental Protocol: Self-Validating Potentiometric Titration

While predictive models are excellent starting points, empirical validation is mandatory for IND-enabling studies. Potentiometric titration is the gold standard for compounds with adequate aqueous solubility.

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes a mechanistic control to eliminate systemic artifacts.

Step-by-Step Methodology
  • Electrode Calibration (Validation Checkpoint):

    • Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: pKa is a thermodynamic value highly sensitive to temperature. The electrode must demonstrate a Nernstian slope of >95% to ensure sensor accuracy before proceeding.

  • Solvent & Blank Preparation:

    • Prepare a 0.15 M KCl aqueous solution using ultra-pure, freshly boiled (CO2-free) water.

    • Causality: The 0.15 M KCl maintains a constant ionic strength matching physiological conditions, ensuring that the activity coefficients of the ions remain stable throughout the titration.

    • Self-Validation: Perform a "blank titration" on the KCl solvent alone to map any background buffering capacity from water impurities.

  • Sample Acidification & Inert Purging:

    • Dissolve 2.0 mg of in 10 mL of the 0.15 M KCl solution.

    • Lower the pH to ~2.0 using 0.1 M HCl to ensure the C4 amine is 100% protonated.

    • Purge the titration vessel continuously with high-purity Nitrogen (

      
      ) or Argon gas.
      
    • Causality: Aqueous solutions rapidly absorb atmospheric

      
      , forming carbonic acid. This introduces a secondary, overlapping buffering system that artificially distorts the titration curve of the primary amine. Inert purging eliminates this artifact.
      
  • Titration Execution:

    • Titrate the solution using standardized 0.1 M KOH in 0.01 mL increments.

    • Record the pH after each addition, allowing 30 seconds for equilibrium.

  • Data Regression:

    • Subtract the blank titration curve from the sample curve.

    • Calculate the exact pKa using a Bjerrum plot or specialized non-linear regression software (e.g., SiriusT3).

TitrationWorkflow Step1 1. System Calibration Calibrate glass electrode at 25°C Validates Nernstian response Step2 2. Sample Preparation Dissolve API in 0.15M KCl Maintains constant ionic strength Step1->Step2 Step3 3. Acidification & Purge Lower pH to 2.0 (0.1M HCl) & Purge N2 Protonates amine, removes CO2 Step2->Step3 Step4 4. Potentiometric Titration Titrate with 0.1M KOH Records pH vs. Volume curve Step3->Step4 Step5 5. Data Regression Analyze via Bjerrum plot Yields thermodynamic pKa Step4->Step5

Fig 2: Self-validating potentiometric titration workflow for accurate pKa determination.

Conclusion

The physicochemical profile of 1-(4-Aminopiperidin-1-yl)butan-1-one is defined by the stark contrast between its two nitrogen atoms. While the N1 amide is rendered neutral through resonance, the C4 primary amine remains highly basic (pKa ~9.37), heavily dictating the molecule's cationic state at physiological pH. By employing rigorous, self-validating analytical protocols like inert-atmosphere potentiometry, drug development professionals can confidently leverage this building block in the design of highly soluble, targeted therapeutics.

References

  • LookChem. "4-Aminopiperidine (CAS 13035-19-3) Chemical Properties and Predicted pKa." LookChem Database. Available at:[Link]

Exploratory

metabolic pathways and breakdown of 1-(4-Aminopiperidin-1-yl)butan-1-one

An In-Depth Technical Guide to the Metabolic Pathways and Breakdown of 1-(4-Aminopiperidin-1-yl)butan-1-one Executive Summary This technical guide provides a comprehensive analysis of the predicted metabolic fate of 1-(4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathways and Breakdown of 1-(4-Aminopiperidin-1-yl)butan-1-one

Executive Summary

This technical guide provides a comprehensive analysis of the predicted metabolic fate of 1-(4-Aminopiperidin-1-yl)butan-1-one, a molecule featuring a 4-aminopiperidine core structure linked to a butyryl group via an amide bond. As the piperidine motif is a cornerstone in modern medicinal chemistry, understanding the metabolic stability and breakdown pathways of such compounds is paramount for drug discovery and development professionals.[1][2] This document synthesizes established principles of drug metabolism to forecast the primary Phase I and Phase II biotransformations. It further provides detailed, field-proven experimental protocols for in vitro metabolic profiling using human liver microsomes and hepatocytes, enabling researchers to empirically validate these predictions. The guide is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and well-grounded approach to characterizing the metabolism of this and structurally related compounds.

Introduction: The Imperative of Metabolic Profiling

The compound 1-(4-Aminopiperidin-1-yl)butan-1-one possesses two key structural features that are highly susceptible to metabolic modification: an amide linkage and an N-substituted piperidine ring. The metabolic profile of a drug candidate dictates its pharmacokinetic properties, including its half-life, clearance, and potential for drug-drug interactions.[3][4] Early identification of metabolic pathways is a regulatory expectation and a critical step in drug development to ensure safety and efficacy.[5][6][7] Metabolites can be inactive, possess their own pharmacological activity, or in some cases, be responsible for toxicity.[8] Therefore, a thorough investigation into the breakdown of 1-(4-Aminopiperidin-1-yl)butan-1-one is essential. This guide focuses on predicting its metabolic fate based on well-documented enzymatic reactions and provides the methodologies to test these hypotheses.

Predicted Phase I Metabolic Pathways

Phase I metabolism involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, generally making the molecule more polar.[8] For 1-(4-Aminopiperidin-1-yl)butan-1-one, the primary routes of Phase I metabolism are predicted to be amide hydrolysis and oxidation of the piperidine ring and its N-alkyl substituent.

Amide Hydrolysis

The amide bond is a principal site of metabolic vulnerability. Hydrolysis of this bond would cleave the molecule into two primary metabolites: 4-aminopiperidine and butanoic acid. This reaction is catalyzed by a class of enzymes known as amidohydrolases or amidases, such as carboxylesterases, which are abundant in the liver.[8][9][10] The hydrolysis of amide bonds is a fundamental step in the metabolism of many drugs and even dietary proteins.[11]

N-Dealkylation

The N-butyl group attached to the piperidine nitrogen is a substrate for oxidative N-dealkylation. This reaction is predominantly catalyzed by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a major isoform responsible for the N-dealkylation of many drugs containing a 4-aminopiperidine moiety.[12] The reaction proceeds via hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield 4-aminopiperidin-1-one and butanal.

Oxidative Metabolism

In addition to N-dealkylation, the piperidine ring and the N-butyl chain are susceptible to direct oxidation by CYP enzymes.[13][14]

  • Ring Hydroxylation: The piperidine ring can be hydroxylated at positions 2, 3, or 4.

  • Alkyl Chain Hydroxylation: The butyl chain can be oxidized at the ω (omega) or ω-1 positions to form alcohol metabolites, which can be further oxidized to carboxylic acids.

These oxidative pathways compete with amide hydrolysis and N-dealkylation, and their relative contributions determine the overall metabolic profile of the parent compound.

Metabolic_Pathways Parent 1-(4-Aminopiperidin-1-yl)butan-1-one Amide_Metabolites 4-Aminopiperidine + Butanoic Acid Parent->Amide_Metabolites Amide Hydrolysis (Carboxylesterases) N_Dealkylation_Intermediate Carbinolamine Intermediate Parent->N_Dealkylation_Intermediate N-Dealkylation (CYP450) α-Carbon Hydroxylation Ring_Hydroxylation Hydroxylated Piperidine Metabolites Parent->Ring_Hydroxylation Oxidation (CYP450) Chain_Hydroxylation Hydroxylated Butyl Chain Metabolites Parent->Chain_Hydroxylation Oxidation (CYP450) N_Dealkylation_Metabolites 4-Aminopiperidin-1-one + Butanal N_Dealkylation_Intermediate->N_Dealkylation_Metabolites Spontaneous Cleavage Experimental_Workflow Start Start: Metabolic Profiling Assay1 Protocol 1: HLM Stability Assay Start->Assay1 Assay2 Protocol 2: Hepatocyte MetID Start->Assay2 Incubation1 Incubate Compound with HLM + NADPH @ 37°C Assay1->Incubation1 Incubation2 Incubate Compound with Suspended Hepatocytes @ 37°C Assay2->Incubation2 Sampling1 Time-Point Sampling (0-60 min) Incubation1->Sampling1 Sampling2 Time-Point Sampling (0-240 min) Incubation2->Sampling2 Quench Quench Reaction with Cold Acetonitrile + IS Sampling1->Quench Sampling2->Quench Process Vortex & Centrifuge Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data1 Data Analysis: - Parent Disappearance - Calculate Half-Life (t½) - Calculate Intrinsic Clearance (CLint) Analyze->Data1 Data2 Data Analysis: - Metabolite Peak Detection - High-Res Mass Spec - Structure Elucidation Analyze->Data2 End End: Metabolic Profile Data1->End Data2->End

General experimental workflow for in vitro metabolic profiling.

Bioanalytical Methodology for Metabolite Detection

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC or UHPLC-MS/MS) is the gold standard for analyzing drug metabolism samples. [15]* Chromatography: Reversed-phase HPLC with a C18 column is typically used to separate the parent compound from its more polar metabolites based on hydrophobicity. [1]* Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements, which helps in determining the elemental composition of metabolites. Tandem MS (MS/MS) provides fragmentation patterns that are critical for structural elucidation.

Conclusion and Future Directions

The metabolic breakdown of 1-(4-Aminopiperidin-1-yl)butan-1-one is predicted to proceed via several competing pathways, primarily amide hydrolysis, N-dealkylation, and oxidation, followed by Phase II conjugation. The in vitro protocols detailed in this guide provide a robust framework for definitively identifying these pathways and quantifying the rate of metabolism. The results from these studies are indispensable for guiding further drug development, including the design of in vivo pharmacokinetic studies in animal models and, ultimately, predicting human pharmacokinetics. [3][5]Understanding which metabolic "soft spots" are most prominent allows for rational chemical modification to optimize the drug's metabolic profile if necessary.

References

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (n.d.).
  • Guidance for Industry - BS Publications. (n.d.).
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem. (n.d.).
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry - Regulations.gov. (2017, October 25).
  • Safety Testing of Drug Metabolites | FDA. (2020, April 30).
  • Application Notes and Protocols for the Analytical Detection of Piperine Metabolites in Urine - Benchchem. (n.d.).
  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. (n.d.).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC. (2018, February 5).
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. (2019, April 23).
  • Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry - PubMed. (2020, December 15).
  • Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. (n.d.).
  • the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry - Rowan Digital Works. (2025, April 4).
  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.).
  • 21.7: Chemistry of Amides. (2022, September 24).
  • Major pathways of alfentanil metabolism in vitro: piperidine... - ResearchGate. (n.d.).
  • 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one - Smolecule. (2023, August 17).
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023, October 3).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (2011, June 18).
  • DE19913256A1 - Process for the hydrolysis of optically active amides - Google Patents. (n.d.).
  • Hydrolysis of Amides - M. Hall, K. Faber, and G. Tasnádi. (n.d.).
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (n.d.).
  • An Introduction to Pharmacokinetics. (n.d.).
  • Pharmacokinetics - Scilit. (2013, December 31).
  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (n.d.).
  • N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? - Semantic Scholar. (2023, February 7).
  • Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration - PubMed. (2008, April 10).
  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed. (2007, December 27).
  • Metabolic pathway - Wikipedia. (n.d.).
  • A general overview of the major metabolic pathways - Universidade Fernando Pessoa. (n.d.).
  • The 1,4-BDO biosynthetic pathway. The metabolic pathway for... - ResearchGate. (n.d.).
  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics - Longdom.org. (n.d.).
  • Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis - MDPI. (2024, June 28).
  • Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one - PMC. (n.d.).

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Foundational

An In-depth Technical Guide to 1-(4-Aminopiperidin-1-yl)butan-1-one as a Pharmaceutical Intermediate

This guide provides a comprehensive technical overview of 1-(4-Aminopiperidin-1-yl)butan-1-one, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(4-Aminopiperidin-1-yl)butan-1-one, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and applications, grounded in scientific principles and practical expertise.

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The piperidine ring, in its chair conformation, provides a rigid, three-dimensional structure that can orient functional groups in specific vectors, facilitating precise interactions with biological targets. The primary amino group at the 4-position serves as a crucial handle for further chemical modifications, allowing for the introduction of diverse pharmacophores.

1-(4-Aminopiperidin-1-yl)butan-1-one, specifically, is a valuable building block that combines the 4-aminopiperidine core with a butyryl group. This addition modulates the lipophilicity and electronic properties of the scaffold, making it a versatile starting material for the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.

Synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one: A Two-Step Approach

The synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one is most effectively and selectively achieved through a two-step process. This strategy involves the protection of the more nucleophilic primary amine of 4-aminopiperidine, followed by acylation of the secondary amine, and subsequent deprotection. This approach prevents the formation of undesired bis-acylated byproducts and ensures a high yield of the target intermediate.

Step 1: Protection of the 4-Amino Group

The initial and critical step is the chemoselective protection of the primary amino group of 4-aminopiperidine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the subsequent acylation step and its facile removal under acidic conditions.[1]

Experimental Protocol: Synthesis of tert-butyl (1H-piperidin-4-yl)carbamate

  • Reagents and Materials:

    • 4-Aminopiperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Distilled water

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminopiperidine in dichloromethane.

    • Add triethylamine to the solution to act as a base.

    • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 8-10 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected 4-aminopiperidine.

    • The product can be further purified by crystallization.

Step 2: Acylation of the Piperidine Nitrogen and Deprotection

With the primary amine protected, the secondary amine of the piperidine ring can be selectively acylated using butyryl chloride. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Protocol: Synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one

  • Reagents and Materials:

    • tert-butyl (1H-piperidin-4-yl)carbamate

    • Butyryl chloride

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) or 4M HCl in dioxane[3]

    • Sodium bicarbonate solution

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected 4-aminopiperidine in anhydrous dichloromethane in a round-bottom flask.

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath and add butyryl chloride dropwise with stirring.

    • Allow the reaction to proceed at room temperature, monitoring by TLC.

    • Once the acylation is complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting intermediate is 1-Boc-4-(butyrylamino)piperidine.

    • For deprotection, dissolve the crude intermediate in dichloromethane and add trifluoroacetic acid.[4] Stir the solution at room temperature for 1-2 hours.[4]

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in a small amount of water and basify with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-Aminopiperidin-1-yl)butan-1-one.

    • The final product can be purified by column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Acylation & Deprotection 4-Aminopiperidine 4-Aminopiperidine Boc_Anhydride Boc₂O, Et₃N, DCM 4-Aminopiperidine->Boc_Anhydride Reaction Boc_Protected tert-butyl (1H-piperidin-4-yl)carbamate Boc_Anhydride->Boc_Protected Yields Acylation Butyryl Chloride, Et₃N, DCM Boc_Protected->Acylation Intermediate Transfer Acylated_Protected 1-Boc-4-(butyrylamino)piperidine Acylation->Acylated_Protected Yields Deprotection TFA or HCl/Dioxane Acylated_Protected->Deprotection Treatment Final_Product 1-(4-Aminopiperidin-1-yl)butan-1-one Deprotection->Final_Product Yields caption Synthesis workflow for 1-(4-Aminopiperidin-1-yl)butan-1-one.

Caption: Synthesis workflow for 1-(4-Aminopiperidin-1-yl)butan-1-one.

Physicochemical and Spectroscopic Characterization

Accurate characterization of 1-(4-Aminopiperidin-1-yl)butan-1-one is essential to confirm its identity, purity, and suitability for subsequent synthetic steps.

PropertyValue
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
CAS Number 1016766-71-4
Appearance Expected to be a colorless to pale yellow oil or low melting solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.50-4.70 (m, 1H): CH proton of the piperidine ring at the acylated nitrogen.

    • δ 3.80-4.00 (m, 1H): CH proton of the piperidine ring at the acylated nitrogen.

    • δ 2.90-3.10 (m, 1H): CH proton at the 4-position of the piperidine ring.

    • δ 2.60-2.80 (m, 2H): CH₂ protons of the piperidine ring adjacent to the acylated nitrogen.

    • δ 2.30 (t, 2H): CH₂ protons of the butyryl group adjacent to the carbonyl.

    • δ 1.80-2.00 (m, 2H): CH₂ protons of the piperidine ring.

    • δ 1.60 (sextet, 2H): CH₂ protons of the butyryl group.

    • δ 1.40-1.55 (m, 2H): CH₂ protons of the piperidine ring.

    • δ 1.20 (s, 2H): NH₂ protons.

    • δ 0.95 (t, 3H): CH₃ protons of the butyryl group.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 172.0: C=O (amide carbonyl).

    • δ 49.0: C4 of piperidine.

    • δ 45.0, 41.0: C2 and C6 of piperidine.

    • δ 36.0: CH₂ of butyryl group adjacent to carbonyl.

    • δ 33.0: C3 and C5 of piperidine.

    • δ 18.5: CH₂ of butyryl group.

    • δ 13.8: CH₃ of butyryl group.

  • IR (KBr, cm⁻¹):

    • 3350-3200 (br): N-H stretching of the primary amine.

    • 2930, 2860: C-H stretching of alkyl groups.

    • 1630: C=O stretching of the amide.

    • 1450: C-H bending.

  • Mass Spectrometry (EI):

    • m/z 170 (M⁺): Molecular ion peak.

    • m/z 99: Fragment corresponding to the piperidine ring after loss of the butyryl group.

    • m/z 71: Fragment corresponding to the butyryl group.

Analytical Workflow Diagram

AnalyticalWorkflow Crude_Product Crude 1-(4-Aminopiperidin-1-yl)butan-1-one Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Characterization Spectroscopic Analysis Pure_Product->Characterization Purity_Analysis Purity Assessment (e.g., HPLC) Pure_Product->Purity_Analysis NMR ¹H and ¹³C NMR Characterization->NMR IR Infrared Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final_Validation Validated Intermediate NMR->Final_Validation IR->Final_Validation MS->Final_Validation Purity_Analysis->Final_Validation caption Analytical workflow for product validation.

Caption: Analytical workflow for product validation.

Applications in Pharmaceutical Synthesis

1-(4-Aminopiperidin-1-yl)butan-1-one is a versatile intermediate for the synthesis of a variety of APIs. The primary amine at the 4-position can be further functionalized through reactions such as reductive amination, acylation, or urea formation to introduce complex side chains. The butyryl group on the piperidine nitrogen can also influence the overall properties of the final molecule.

Safety and Handling

As a chemical intermediate, 1-(4-Aminopiperidin-1-yl)butan-1-one should be handled with appropriate safety precautions in a laboratory or industrial setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from related compounds suggests the following:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of significant exposure, seek immediate medical attention.[6]

Conclusion

1-(4-Aminopiperidin-1-yl)butan-1-one is a valuable and versatile pharmaceutical intermediate. Its synthesis, based on a robust protection-acylation-deprotection strategy, is well-established in organic chemistry. The presence of both a reactive primary amine and a lipophilic butyryl group on the 4-aminopiperidine scaffold provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in drug discovery and development programs.

References

Click to expand
  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).
  • Reddit - r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Retrieved from [Link]

  • Sato, M., Arimoto, M., Ueno, K., Kojima, H., Yamasaki, T., Sakurai, T., & Kasahara, A. (1978). Psychotropic agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity. Journal of Medicinal Chemistry, 21(11), 1116–1120. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021, November 28). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 1-(4-Aminopiperidin-1-yl)butan-1-one

Abstract This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1-(4-Aminopiperidin-1-yl)butan-1-one. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1-(4-Aminopiperidin-1-yl)butan-1-one. This compound, a polar basic molecule, presents several analytical challenges, including poor retention on traditional reversed-phase columns, potential for peak tailing, and low UV absorptivity. This guide provides a comprehensive strategy, from initial analyte characterization to final method optimization, explaining the scientific rationale behind each experimental choice. The final protocol utilizes a modern, high-purity silica column with mobile phase pH control to achieve symmetric peak shapes and reliable quantification, addressing the inherent difficulties in analyzing such compounds.

Analyte Properties & Chromatographic Challenges

A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development. 1-(4-Aminopiperidin-1-yl)butan-1-one is a small molecule characterized by two basic amine functional groups and a ketone.

Table 1: Physicochemical Properties of 1-(4-Aminopiperidin-1-yl)butan-1-one

PropertyValue / CharacteristicSource
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Structure Chemical Structure(Structure generated based on name)
pKa (Predicted) ~9-11 (for amine groups)[1]
logP (Predicted) -0.1 to 1.12[2][3]
UV Chromophore Ketone (C=O) group[4][5]

The primary challenges in developing an HPLC method for this analyte are:

  • Poor Retention: With a low logP value, the compound is highly polar and exhibits limited retention on conventional C18 reversed-phase columns, potentially eluting in the solvent front.[6][7]

  • Peak Tailing: The basic amine groups are prone to secondary interactions with acidic residual silanols on the surface of silica-based stationary phases.[8][9] This interaction causes significant peak asymmetry (tailing), which complicates integration and reduces accuracy.[10][11]

  • Low UV Absorbance: The molecule lacks a strong chromophore like an aromatic ring. The ketone group provides some UV absorbance, but typically at low wavelengths (e.g., < 220 nm).[12][13] Detection at these wavelengths is often subject to high baseline noise and interference from mobile phase components.[4][14]

Method Development Strategy

Our strategy is a multi-step, logical process designed to systematically address the challenges identified above. The goal is to find a balance between retention, peak shape, and sensitivity.

Initial Screening: Column and Mode Selection

Given the analyte's high polarity, two primary chromatographic modes were considered: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP-HPLC): The most common HPLC mode. To overcome poor retention of polar compounds, options include using polar-endcapped C18 columns or adjusting mobile phase pH to control the ionization state of the analyte.[6]

  • Hydrophilic Interaction (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase. It is specifically designed for the retention and separation of highly polar compounds that are not well-retained in reversed-phase.[15][16][17]

For this application, we will proceed with a Reversed-Phase strategy, as it is often more rugged and widely available. We will focus on mitigating the known challenges through careful selection of the column and mobile phase.

Diagram 1: Method Development Workflow

MethodDevelopmentWorkflow cluster_MP Mobile Phase Optimization Analyte Analyte Characterization (Polar, Basic, Low UV) Strategy Select Primary Strategy: Reversed-Phase (RP) Analyte->Strategy Column Column Selection (High-Purity, End-Capped C18) Strategy->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Gradient Gradient Development MobilePhase->Gradient pH pH Control (Low pH vs. High pH) Organic Organic Modifier (ACN vs. MeOH) Detector Detector Settings (Low Wavelength UV) Gradient->Detector Validation System Suitability & Validation Detector->Validation

A logical workflow for HPLC method development.

Mobile Phase Optimization: The Critical Role of pH

For basic compounds like 1-(4-Aminopiperidin-1-yl)butan-1-one, mobile phase pH is the most critical parameter for achieving good peak shape.[18][19] The strategy is to operate at a pH well away from the analyte's pKa to ensure a single, stable ionic form.

  • Low pH (e.g., pH 2-3): At this pH, the amine groups will be fully protonated (BH+). This state can enhance solubility in aqueous mobile phases. Furthermore, a low pH suppresses the ionization of residual silanols on the column, minimizing the secondary interactions that cause peak tailing.[8][9]

  • High pH (e.g., pH 9-10): At a pH well above the pKa, the amine groups will be in their neutral, free-base form (B). This can increase retention on a reversed-phase column. Modern pH-stable columns are required for this approach.

Decision: A low-pH approach using a volatile buffer like formic acid is selected. This approach is robust, compatible with most silica-based columns, and suitable for potential future transition to LC-MS analysis.[20]

Column Selection: Minimizing Silanol Interactions

To further combat peak tailing, a modern, high-purity, base-deactivated, and end-capped C18 column is essential.[10][18] These columns have a minimal number of accessible silanol groups, leading to significantly improved peak symmetry for basic analytes.[8]

Detector Settings & Sensitivity

Due to the lack of a strong chromophore, detection must be performed at a low wavelength where the ketone functional group absorbs.[4] A wavelength of 210 nm is chosen as a starting point. This requires the use of high-purity solvents (HPLC or LC-MS grade) to minimize baseline noise and ensure adequate sensitivity.[14] If UV detection proves insufficient, alternative techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be considered.[21][22]

Final Optimized Method and Protocol

The following protocol was established after systematic optimization of column chemistry, mobile phase composition, and gradient conditions.

Equipment and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated column.

  • Solvents: Acetonitrile (LC-MS grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).

  • Standard: 1-(4-Aminopiperidin-1-yl)butan-1-one reference standard.

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the mobile phase A.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
40% B hold for 2 minutes
Return to 5% B in 0.1 minutes, hold for 3 minutes (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm
Run Time 15 minutes
System Suitability

To ensure the trustworthiness and reliability of the method for daily use, a system suitability test must be performed before sample analysis.[23][24]

Table 3: System Suitability Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry for accurate integration.[9]
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.
Retention Time %RSD < 1.0% (for n=5 injections)Demonstrates the stability and reproducibility of the system.[25]
Peak Area %RSD < 2.0% (for n=5 injections)Ensures precise quantification.[25]

Method Validation Considerations

Following development, the method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[23][26][27] Key validation parameters to be assessed include:

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Proportionality of the analytical signal to the concentration of the analyte over a defined range. A minimum of 5 concentration levels is recommended.[23][25]

  • Accuracy: Closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: (Repeatability and Intermediate Precision) The agreement among a series of measurements.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.[25]

Conclusion

This application note presents a robust and reliable HPLC-UV method for the analysis of 1-(4-Aminopiperidin-1-yl)butan-1-one. By understanding the analyte's challenging physicochemical properties, a logical development strategy was employed. The final method successfully addresses poor retention and peak tailing through the strategic use of a low-pH mobile phase and a modern, base-deactivated reversed-phase column. This protocol provides a solid foundation for researchers and drug development professionals requiring accurate quantification of this and structurally similar polar basic compounds.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • Cornett, C. (2011). Validation, ICH Q2. University of Copenhagen. [Link]

  • Subramanian, G. (Ed.). (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. IntechOpen. [Link]

  • Chromasir. (2025, March 27). How to Optimize HPLC Analysis and Improve Laboratory Efficiency. [Link]

  • McBrien, M. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Roemling, R., et al. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Various Authors. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?. ResearchGate. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]

  • PubChem. (n.d.). 4-Amino-1-(piperidin-1-YL)butan-1-one. [Link]

  • Element Lab Solutions. (2018, December 3). HPLC UV detection. [Link]

  • Buchi.com. (n.d.). How to solve two challenges of UV detectors in chromatography. [Link]

  • Various Authors. (n.d.). Physicochemical Properties and Drug Actions. [Link]

  • PubChemLite. (n.d.). 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one. [Link]

  • MTC USA. (2017, September 20). Missing peaks using UV detection in HPLC methods. [Link]

  • Agilent. (n.d.). HPLC Challenges and Solutions: A Guide to Improved HPLC Routines. [Link]

  • International Journal of Pharmaceutical Research & Analysis. (n.d.). UV spectroscopy. [Link]

  • Inxight: Drugs. (n.d.). 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-HYDROXYPIPERIDIN-1-YL)BUTAN-1-ONE. [Link]

  • NIST. (n.d.). 1-Butanone, 1-(4-aminophenyl)-. [Link]

  • PubChem. (n.d.). 4-Anilinopiperidine. [Link]

Sources

Application

Application Note: Synthesis and Diversification of Piperidine Derivatives using 1-(4-Aminopiperidin-1-yl)butan-1-one

Executive Summary The N-acyl piperidine motif is a highly privileged pharmacophore in modern drug discovery, frequently appearing in therapeutics targeting G-protein-coupled receptors (GPCRs), kinases, and central nervou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-acyl piperidine motif is a highly privileged pharmacophore in modern drug discovery, frequently appearing in therapeutics targeting G-protein-coupled receptors (GPCRs), kinases, and central nervous system (CNS) pathways. This application note provides a comprehensive, field-proven guide for the late-stage synthetic diversification of 1-(4-Aminopiperidin-1-yl)butan-1-one . By leveraging the highly nucleophilic primary amine at the C4 position, researchers can rapidly generate libraries of amides, secondary/tertiary amines, and ureas. This document outlines the causality behind reagent selection, self-validating experimental protocols, and quantitative benchmarks to ensure high-fidelity library generation.

Scaffold Analysis & Mechanistic Causality

The Core Scaffold

1-(4-Aminopiperidin-1-yl)butan-1-one is a bifunctional building block featuring a butyryl-protected piperidine nitrogen and a free primary amine. It is commercially available and most frequently supplied as a bench-stable hydrochloride salt (CAS 1235440-40-0) (1)[1]. The N-butyryl group provides essential lipophilicity and metabolic stability, often anchoring the molecule within hydrophobic protein pockets, while the C4-amine serves as an orthogonal handle for derivatization without the need for complex protecting-group strategies.

Mechanistic Causality in Reagent Selection

To ensure robust and scalable derivatization, the choice of coupling and reducing agents must be mechanistically justified:

  • Amide Coupling (HATU): HATU is selected over traditional carbodiimides (e.g., EDC/HOBt) due to its superior activation kinetics. The 7-azabenzotriazole leaving group accelerates the reaction via a neighboring group effect; specifically, the pyridine nitrogen atom stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state (2)[2]. This drastically reduces reaction times and suppresses epimerization when using chiral carboxylic acids.

  • Reductive Amination (STAB): Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is utilized as a mild, selective reducing agent. As established by Abdel-Magid et al., STAB effectively reduces the intermediate iminium ion without prematurely reducing the starting carbonyl, a common pitfall when using stronger hydrides like NaBH₄ (3)[3]. 1,2-Dichloroethane (DCE) is the optimal solvent as it stabilizes the iminium intermediate.

Synthetic Workflows

The following diagram illustrates the three primary synthetic pathways utilized to diversify the core scaffold.

Synthetic pathways of 1-(4-Aminopiperidin-1-yl)butan-1-one into key drug-like derivatives.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. Each includes built-in In-Process Controls (IPCs) to ensure the researcher can verify the success of each mechanistic step before proceeding.

Protocol A: Amide Bond Formation (HATU-Mediated)

Objective: Synthesis of N-substituted 1-(4-aminopiperidin-1-yl)butan-1-one derivatives.

  • Pre-activation: Dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise. Stir at room temperature for 15 minutes.

  • Amine Addition: Add 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride (1.0 equiv.) to the activated ester solution.

  • Reaction: Stir the mixture at room temperature for 2–4 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine (5x to remove DMF). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation (IPC):

    • Visual: The initial suspension of the amine HCl salt should transition to a clear solution upon the addition of DIPEA, confirming successful free-basing.

    • Analytical: TLC (10% MeOH in DCM, Ninhydrin stain) must show the complete disappearance of the primary amine starting material (which stains deep purple/pink). LC-MS should confirm the presence of the desired

      
       product peak and the absence of the 
      
      
      
      171 scaffold peak.
Protocol B: Reductive Amination (STAB-Mediated)

Objective: Synthesis of secondary/tertiary amine derivatives via aldehydes or ketones.

  • Imine Formation: Combine 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride (1.0 equiv.), the target aldehyde/ketone (1.1 equiv.), and DIPEA (1.1 equiv. to free-base) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 equiv.) to catalyze imine formation. Stir at room temperature for 1–2 hours.

  • Reduction: Add STAB (1.5 equiv.) portion-wise to the reaction mixture. Stir at room temperature for 4–16 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (monitor for gas evolution). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC):

    • Visual: A distinct color change (often yellowing) during Step 1 indicates successful imine/iminium formation. Upon the addition of STAB in Step 2, transient bubbling (hydrogen gas evolution) validates the active hydride transfer.

    • Analytical: LC-MS must confirm the shift from the imine mass to the reduced amine mass prior to quenching.

Protocol C: Urea Formation via Isocyanates

Objective: Synthesis of urea-linked piperidine derivatives.

  • Preparation: Suspend 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride (1.0 equiv.) in anhydrous DCM (0.1 M). Add DIPEA (2.0 equiv.) and stir until a clear solution is obtained.

  • Coupling: Cool the solution to 0 °C. Add the desired isocyanate (1.05 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Workup: Evaporate the DCM. Triturate the crude residue with diethyl ether or hexanes to precipitate the pure urea product.

  • Self-Validation (IPC):

    • Physical: The addition of isocyanate is highly exothermic; a slight temperature increase validates reagent activity. Furthermore, urea products often exhibit significantly lower solubility than the starting materials and may precipitate directly from the DCM solution, serving as an immediate visual indicator of successful conversion.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and standard purification strategies for the three derivatization pathways based on historical optimization data.

Derivative ClassKey ReagentsTypical Yield (%)Reaction Time (h)Primary Purification Method
Amides HATU, DIPEA, DMF75 - 952 - 4Reverse-Phase HPLC or Aqueous Workup
Sec/Tert Amines NaBH(OAc)₃, AcOH, DCE65 - 854 - 16Silica Gel Chromatography (DCM/MeOH)
Ureas Isocyanates, DIPEA, DCM80 - 981 - 2Direct Filtration or Trituration

References

1.[1-Butyryl-4-piperidinamine hydrochloride hydrochloride | Sigma-Aldrich] - [sigmaaldrich.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC3-PG2J-y5d80IiQIzQlpu9YX5l0T03arDfa26QVoVEr5fPBXjnxCb9a9vrF042zRk2jw3IxFSolCqCMGuJRj_Uv0Dro4fXvt0FegWgCcN3XGoygksQarf7iW1dVPcJHPjOXBE7ykTLxaauU2_qrEd-U-ztYpUbVmmBlk99LpKSq9iggWh0P0d9WJvORWFf8z4Y2FF38-834zUC8f5nfFtLM-XGMNYxUdkmwkCafbzulfIJ4CLbyyTqu54ZHfaCI0lQD8xV8oR47xlxuLz64PWjP3ATyDUZp48U1L-TmHevsgdtlO0Jp7Ej6QTTGwdMh7BaP7qcvdQ21WO-fSo-Yh8854NPZ2MOsg81qppgfGLp57cPqKLCFpUQ==] 2. [HATU - Wikipedia] - [wikipedia.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkrM7kMD5HQw1_pP_YLT2hHa-Z2gwT_R9UE5cNa_rreMb74zTgWgVWrLWFKMedT9KUb-6qPH-VZYB3OdggMVjLraxB18zBpUzeb111L2oChQgu5khm39ZQW-As9Q==] 3.[Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures] - [organic-chemistry.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHd4SEY5S46_fOhGHu1OHFWuUsQ7SmccuNqfu2T9oqG_9pkpGLKqGGdCTXhuGOPrax8b84QB-EfDrc1C3KRw7U3r7wqspYPJB4aIaPAEj1oAYy4UurwCBttFWEtkPFJ5-NPDQFeo_Mie2ZHF95u97syA_QddehguvN]

Sources

Method

Application Note: Extraction Techniques for 1-(4-Aminopiperidin-1-yl)butan-1-one from Biological Matrices

Introduction & Analyte Profiling In modern pharmacokinetic (PK) and pharmacodynamic (PD) studies, the precise quantification of active pharmaceutical ingredients and their intermediates is critical. 1-(4-Aminopiperidin-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

In modern pharmacokinetic (PK) and pharmacodynamic (PD) studies, the precise quantification of active pharmaceutical ingredients and their intermediates is critical. 1-(4-Aminopiperidin-1-yl)butan-1-one (also known as 1-butyryl-4-piperidinamine) is a highly polar, basic molecule frequently utilized as a core pharmacophore in drug discovery[1]. Structurally, it features a piperidine ring with a neutral butyryl amide group at position 1 and a basic primary amine at position 4.

When extracting basic amines from complex biological matrices (e.g., plasma, serum, or tissue homogenates) for LC-MS/MS analysis, researchers face interconnected analytical hurdles. The strong positive charge of the primary amine at physiological pH leads to poor retention on standard reversed-phase columns, non-specific binding to negatively charged matrix proteins, and severe ion suppression caused by endogenous phospholipids ([2]).

Table 1: Physicochemical Profile of the Target Analyte
PropertyValue / DescriptionAnalytical Implication
Chemical Formula C9H18N2OLow molecular weight (170.25 g/mol ); requires high-resolution MS or specific MRM transitions.
Functional Groups Primary Amine, AmideAmine dictates acid-base extraction behavior; amide provides moderate hydrogen bonding.
pKa (Estimated) ~9.8 (Primary Amine)Positively charged at physiological pH; requires pH > 11.5 for neutralization.
LogP (Estimated) 0.8 – 1.2Highly hydrophilic; poor retention on standard C18 without ion-pairing or high pH.

Causality in Extraction Strategy: Overcoming Matrix Effects

To achieve a self-validating and robust bioanalytical method, the extraction protocol must actively exploit the physicochemical properties of the analyte while aggressively eliminating matrix interferences. Standard Protein Precipitation (PPT) is insufficient because it fails to remove endogenous phospholipids, which are the primary culprits behind electrospray ionization (ESI) suppression ([3]).

To ensure scientific integrity and assay reproducibility, we recommend two field-proven strategies:

The Gold Standard: Mixed-Mode Cation Exchange (MCX) SPE

MCX utilizes an orthogonal dual-retention mechanism (hydrophobic + electrostatic). By acidifying the biological sample, the primary amine of 1-(4-Aminopiperidin-1-yl)butan-1-one is fully protonated. This allows it to bind strongly to the sulfonic acid groups on the MCX sorbent. Because this ionic bond is highly stable, the sorbent can be aggressively washed with 100% organic solvents (like methanol) to completely flush out phospholipids and neutral lipids before eluting the target analyte with a basic organic solvent[3].

The Cost-Effective Alternative: High-pH Liquid-Liquid Extraction (LLE)

For high-throughput scenarios where SPE is cost-prohibitive, LLE can be optimized via pKa-driven partitioning. By adjusting the biological matrix to a pH at least two units above the amine's pKa (pH > 11.5), the primary amine is completely deprotonated (uncharged). This dramatically increases the molecule's lipophilicity, driving its partition into moderately non-polar organic solvents (e.g., Methyl tert-butyl ether) while leaving polar matrix components and salts in the aqueous phase[3].

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

System Suitability Note: Always spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction to self-validate recovery and correct for any residual matrix effects.

  • Sample Pre-treatment: Aliquot 100 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of SIL-IS. Dilute with 300 µL of 2% Phosphoric Acid (

    
    ) in water. Vortex for 30 seconds. (Causality: Acidification disrupts protein binding and ensures the primary amine is fully protonated for cationic exchange).
    
  • Sorbent Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL of 100% Methanol (MeOH), followed by 1 mL of HPLC-grade Water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash Step 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. (Causality: Removes water-soluble endogenous interferences and acidic proteins while maintaining the analyte's positive charge).

  • Wash Step 2 (Organic): Wash with 1 mL of 100% MeOH. (Causality: The critical step for eliminating hydrophobic phospholipids that cause ion suppression).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (

    
    ) in MeOH. (Causality: The high pH neutralizes the amine, breaking the ionic bond with the sulfonic acid sorbent, releasing the analyte).
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: High-pH Liquid-Liquid Extraction (LLE)
  • Alkalinization: Aliquot 100 µL of biological matrix into a 2 mL extraction tube. Add 10 µL of SIL-IS. Add 50 µL of 5% Ammonium Hydroxide (

    
    ) to raise the pH > 11.5. Vortex briefly.
    
  • Organic Partitioning: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Phase Separation: Vortex vigorously for 5 minutes to maximize surface area for partitioning. Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve a crisp phase separation.

  • Collection & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean plate/tube. Evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase.

Quantitative Data Summary

Table 2: Expected Performance Comparison of Extraction Techniques
MetricProtocol A: MCX SPEProtocol B: High-pH LLEStandard PPT (Control)
Absolute Recovery 88% - 95%70% - 80%> 95%
Phospholipid Removal > 99%~ 85%< 10%
Matrix Effect (Ion Suppression) < 5% (Negligible)10% - 15% (Moderate)> 60% (Severe)
Throughput / Cost Medium / High CostHigh / Low CostVery High / Low Cost

Workflow Visualization

Extraction_Workflows cluster_SPE Protocol A: Mixed-Mode Cation Exchange (MCX) cluster_LLE Protocol B: High-pH LLE Sample Biological Matrix (Plasma, Urine, Tissue) Pretreat_SPE Pre-treatment Dilute with 2% H3PO4 (Protonates Primary Amine) Sample->Pretreat_SPE Pretreat_LLE Pre-treatment Add 5% NH4OH (pH > 11) (Deprotonates Primary Amine) Sample->Pretreat_LLE Load_SPE Load onto MCX Cartridge (Amine binds to SO3-) Pretreat_SPE->Load_SPE Wash_SPE Wash: 2% FA & 100% MeOH (Removes Phospholipids/Proteins) Load_SPE->Wash_SPE Elute_SPE Elute: 5% NH4OH in MeOH (Neutralizes Amine, Releases Analyte) Wash_SPE->Elute_SPE Evap Evaporate under N2 & Reconstitute in Mobile Phase Elute_SPE->Evap Extract_LLE Add MTBE or EtOAc (Vortex & Centrifuge) Pretreat_LLE->Extract_LLE Collect_LLE Collect Organic Phase (Analyte Partitioning) Extract_LLE->Collect_LLE Collect_LLE->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Parallel MCX SPE and High-pH LLE workflows for 1-(4-Aminopiperidin-1-yl)butan-1-one.

References

  • Souza, I. D., & Queiroz, M. E. C. (2022). "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International. Available at:[Link]

  • Anapharm Bioanalytics. (2025). "Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges." Anapharm Bioanalytics. Available at:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(4-Aminopiperidin-1-yl)butan-1-one

Abstract The unequivocal structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. 1-(4-Aminopiperidin-1-yl)butan-1-one is a substituted piperidine derivative of interest as a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unequivocal structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. 1-(4-Aminopiperidin-1-yl)butan-1-one is a substituted piperidine derivative of interest as a potential building block in medicinal chemistry. This application note provides a comprehensive, in-depth guide to the characterization of this molecule using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a logical, workflow-driven approach, moving from fundamental one-dimensional (1D) experiments to sophisticated two-dimensional (2D) correlation studies. This guide not only details the protocols but also explains the causality behind the experimental choices, offering researchers a robust framework for the structural verification of similarly complex heterocyclic molecules.

Introduction: The Imperative for Structural Verification

In pharmaceutical research, the precise molecular structure dictates biological activity, safety, and patentability. Heterocyclic scaffolds, such as the piperidine ring in 1-(4-Aminopiperidin-1-yl)butan-1-one, are prevalent in many approved drugs.[1][2][3] Their conformational flexibility and the potential for multiple substitution patterns necessitate rigorous analytical characterization. NMR spectroscopy stands as the preeminent technique for determining molecular structure in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[4][5][6]

This document outlines a multi-faceted NMR strategy to confirm the identity and structure of 1-(4-Aminopiperidin-1-yl)butan-1-one, demonstrating the power of combining ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments for unambiguous assignment.

Foundational Protocol: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[7] A poorly prepared sample will yield broad lines and artifacts, compromising spectral interpretation.

Protocol 1: Preparation of the NMR Sample

  • Material Weighing: Accurately weigh 10-15 mg of the synthesized 1-(4-Aminopiperidin-1-yl)butan-1-one for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent choice as it can help in observing exchangeable protons like those from the amine (-NH₂) and potential residual amide N-H. The deuterated solvent is critical for providing a deuterium lock signal for the spectrometer and to avoid overwhelming the spectrum with solvent protons.[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[8] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil correctly.[10]

  • Filtration (Critical Step): To remove any particulate matter that can degrade magnetic field homogeneity and cause poor spectral resolution, filter the solution. Draw the solution into a Pasteur pipette with a small, tightly packed plug of glass wool and filter it directly into a clean, high-quality 5 mm NMR tube.[10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the compound identifier.

The Initial Blueprint: 1D NMR Spectroscopy

One-dimensional NMR provides the fundamental chemical shift information for all proton and carbon nuclei, serving as the basis for all subsequent analysis.[11]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Protocol 2: ¹H NMR Acquisition

  • Spectrometer: 500 MHz NMR Spectrometer.[12]

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse (zg30).

  • Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.[4]

  • Number of Scans (ns): 16.

Expected ¹H NMR Data Interpretation: The structure contains several distinct proton environments. The butanoyl chain will exhibit characteristic aliphatic signals, while the piperidine ring protons will appear as more complex, overlapping multiplets due to their rigid chair-like conformation. The amine protons (-NH₂) may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. A broadband proton-decoupled spectrum is typically acquired, where all carbon signals appear as singlets.

Protocol 3: ¹³C{¹H} NMR Acquisition

  • Spectrometer: 500 MHz NMR Spectrometer (operating at ~125 MHz for ¹³C).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

Expected ¹³C NMR Data Interpretation: The molecule has 9 carbon atoms. Barring any accidental spectral overlap, 9 distinct signals are expected. The carbonyl carbon (C=O) of the butanoyl group will be the most deshielded, appearing significantly downfield (typically >170 ppm). The carbons of the piperidine ring and the aliphatic chain will appear in the upfield region.

Differentiating Carbon Types: DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[13][14] Quaternary carbons (like the carbonyl carbon) are not observed in DEPT spectra.

Protocol 4: DEPT-135 Acquisition

  • Spectrometer: 500 MHz NMR Spectrometer.

  • Parameters: Typically acquired along with the standard ¹³C NMR. The DEPT-135 experiment is most common.

  • Pulse Program: Standard DEPT-135 sequence.

Interpretation of DEPT-135:

  • Positive Signals: CH₃ and CH groups.

  • Negative Signals: CH₂ groups.

  • Absent Signals: Quaternary carbons.

This experiment is invaluable for confidently assigning the carbon signals from the butanoyl chain and the piperidine ring. For 1-(4-Aminopiperidin-1-yl)butan-1-one, we expect one positive CH₃ signal, one positive CH signal, and five negative CH₂ signals.

Mapping Connectivity: 2D NMR Correlation Spectroscopy

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

Homonuclear Correlation (¹H-¹H COSY)

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[15][16] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems.[17][18]

Protocol 5: COSY Acquisition

  • Spectrometer: 500 MHz NMR Spectrometer.

  • Pulse Program: Standard COSY (cosygpqf).

  • Number of Scans (ns): 4-8 per increment.

  • Data Processing: Symmetrize the processed spectrum.

Expected COSY Correlations: The COSY spectrum will be instrumental in establishing the connectivity within the two main fragments of the molecule:

  • Butanoyl Chain: A clear correlation path will be visible from the methyl protons (H-9) to the adjacent methylene protons (H-8), and from H-8 to the methylene protons (H-7) next to the carbonyl group.

  • Piperidine Ring: Correlations will be observed between the axial and equatorial protons on the same carbon (geminal coupling) and between adjacent protons (vicinal coupling), such as H-2ax/eq to H-3ax/eq and H-5ax/eq to H-6ax/eq. The methine proton (H-4) will show correlations to its neighbors at the C-3 and C-5 positions.

// COSY Correlations H2 -> H3 [dir=both, constraint=false]; H3 -> H4 [dir=both, constraint=false]; H4 -> H5 [dir=both, constraint=false]; H5 -> H6 [dir=both, constraint=false]; H7 -> H8 [dir=both, constraint=false]; H8 -> H9 [dir=both, constraint=false]; } }

Caption: Expected ¹H-¹H COSY correlations.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment identifies direct, one-bond correlations between protons and the heteronucleus they are attached to, most commonly ¹³C.[19][20][21] Each cross-peak in the 2D spectrum links a specific proton signal to its corresponding carbon signal, providing definitive C-H assignments.[22][23]

Protocol 6: HSQC Acquisition

  • Spectrometer: 500 MHz NMR Spectrometer.

  • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

  • Number of Scans (ns): 8-16 per increment.

  • Key Parameter: Optimized for a one-bond J-coupling (¹JCH) of ~145 Hz.

Expected HSQC Correlations: This experiment will directly link the proton assignments from the ¹H and COSY spectra to the carbon signals from the ¹³C and DEPT spectra. For example, the triplet signal corresponding to the H-9 methyl protons will show a cross-peak to the CH₃ carbon signal (C-9) identified in the DEPT spectrum.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most critical for assembling the final structure, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four).[24][25][26] This allows for the connection of different spin systems and the identification of quaternary carbons.[27][28]

Protocol 7: HMBC Acquisition

  • Spectrometer: 500 MHz NMR Spectrometer.

  • Pulse Program: Standard HMBC (hmbcgplpndqf).

  • Number of Scans (ns): 16-32 per increment.

  • Key Parameter: The long-range coupling delay is typically optimized for a J-coupling (ⁿJCH) of 8-10 Hz.

Expected Key HMBC Correlations: The HMBC spectrum provides the definitive links between the molecular fragments:

  • Connecting the Butanoyl Chain to the Piperidine Ring: The most crucial correlation will be from the methylene protons at H-2 and H-6 on the piperidine ring to the carbonyl carbon (C-1'). This three-bond correlation unambiguously confirms that the butanoyl group is attached to the piperidine nitrogen.

  • Confirming the Butanoyl Structure: Protons at H-7 will show correlations to the carbonyl carbon C-1' (two bonds) and to C-8 and C-9 (two and three bonds, respectively).

  • Confirming the Piperidine Structure: The methine proton at H-4 will show correlations to the adjacent carbons C-3 and C-5, as well as to C-2 and C-6.

// HMBC Correlations H2 -> "C1'"; H6 -> "C1'"; H7 -> "C1'"; H9 -> "C7"; H4 -> "C2"; H4 -> "C6"; } }

Caption: Selected key long-range HMBC correlations.

Data Integration and Structural Confirmation

By systematically analyzing the data from each experiment, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The logical flow is outlined below.

Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Environments) DEPT DEPT-135 (Carbon Types: CH, CH₂, CH₃) C13_NMR->DEPT HSQC HSQC (Direct C-H Attachment) DEPT->HSQC COSY->HSQC HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Structure Unambiguous Structure Elucidation HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

The final assignments are consolidated in the table below. The combination of COSY data to build the spin systems, HSQC data to link protons to their carbons, and HMBC data to connect the fragments provides multiple overlapping points of verification, ensuring a trustworthy and accurate structural assignment.

Table 1: Summary of NMR Assignments for 1-(4-Aminopiperidin-1-yl)butan-1-one in CDCl₃

Atom No.¹H δ (ppm)Multiplicity¹³C δ (ppm)DEPT-135Key HMBC Correlations (from H to C)
C1' --~171.5AbsentH-7, H-2, H-6
C2 ~3.9-4.1m~45.0NegativeC1', C4, C6
C3 ~1.8-2.0m~32.0NegativeC2, C4, C5
C4 ~2.7-2.9m~50.0PositiveC2, C3, C5, C6
C5 ~1.2-1.4m~32.0NegativeC3, C4, C6
C6 ~3.0-3.2m~45.0NegativeC1', C4, C2
C7 ~2.3t~35.0NegativeC1', C8, C9
C8 ~1.6sext~18.5NegativeC7, C9
C9 ~0.9t~13.8PositiveC7, C8
NH₂ ~1.5br s---

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: t = triplet, sext = sextet, m = multiplet, br s = broad singlet.

Conclusion

This application note has detailed a systematic and robust NMR-based methodology for the complete structural characterization of 1-(4-Aminopiperidin-1-yl)butan-1-one. By logically progressing from 1D NMR to advanced 2D correlation experiments like COSY, HSQC, and HMBC, we have demonstrated how to build a self-validating dataset that confirms atomic connectivity and unambiguously verifies the molecular structure. The protocols and interpretation strategies outlined herein provide a comprehensive guide for researchers in drug development and organic chemistry, enabling them to confidently characterize novel molecular entities.

References

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Method

optimizing reaction conditions for 1-(4-Aminopiperidin-1-yl)butan-1-one synthesis

An Application Note for the Synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one: A Guide to Reaction Optimization Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Aminopiperidin-1-yl)butan-1...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one: A Guide to Reaction Optimization

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one, a valuable piperidine derivative with applications in pharmaceutical research and development as a chemical intermediate.[1][2] We delve into the optimization of reaction conditions for the N-acylation of 4-aminopiperidine, discussing the mechanistic principles, critical process parameters, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient synthesis for this and structurally related compounds.

Introduction and Strategic Overview

Piperidine scaffolds are integral to a wide range of pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties.[1] The target molecule, 1-(4-Aminopiperidin-1-yl)butan-1-one, is synthesized via a selective N-acylation of 4-aminopiperidine. The primary challenge in this synthesis is achieving regioselectivity, as 4-aminopiperidine possesses two nucleophilic nitrogen atoms: a primary amine (exocyclic) and a secondary amine (endocyclic).

The strategic approach hinges on the nucleophilic acyl substitution reaction, where the secondary amine of the piperidine ring acts as the nucleophile, attacking an activated carbonyl of a butanoyl group source. While the primary amine is generally more reactive, the secondary amine in the piperidine ring can be selectively acylated under controlled conditions. This selectivity is often attributed to a combination of steric factors and the basicity of the reaction medium.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The core transformation is the formation of an amide bond between the piperidine's secondary nitrogen and a butanoyl moiety. This reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Activation: The carbonyl carbon of the acylating agent (e.g., butanoyl chloride) is highly electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 4-aminopiperidine attacks this electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, and a leaving group (e.g., a chloride ion) is expelled.

  • Deprotonation: A base in the reaction mixture neutralizes the protonated amide, regenerating the neutral product and forming a salt byproduct (e.g., triethylammonium chloride).[3]

The choice of reaction conditions, particularly the base and temperature, is critical to favor acylation at the desired secondary amine and minimize side reactions, such as di-acylation or acylation of the primary amine.

Caption: Mechanism of N-acylation of 4-aminopiperidine.

Optimizing Critical Reaction Parameters

The yield and purity of 1-(4-Aminopiperidin-1-yl)butan-1-one are highly dependent on several key parameters. The following table summarizes our recommendations based on established amide bond formation protocols.[4]

ParameterRecommended ConditionRationale & Scientific Justification
Acylating Agent Butanoyl chloride or Butyric anhydrideButanoyl chloride: More reactive, leading to faster reaction times. Requires a base to neutralize the HCl byproduct.[5] Butyric anhydride: Less reactive, offering potentially better control and milder conditions. Does not produce HCl, but requires removal of butyric acid during workup.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic, inert solvents that provide good solubility for the reactants. DCM is often preferred for its ease of removal.[3][6]
Base Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)Used to scavenge the HCl produced when using an acyl chloride. A slight excess (1.1-1.2 equivalents) is recommended to drive the reaction to completion.[1][3]
Temperature Initial addition at 0 °C, then warm to room temperatureAdding the acylating agent at 0 °C helps to control the initial exotherm of the reaction, minimizing side-product formation. Allowing the reaction to warm to room temperature provides sufficient energy for the reaction to proceed to completion.[3][7]
Stoichiometry 4-Aminopiperidine (1.0 eq), Acylating Agent (1.05-1.1 eq), Base (1.1-1.2 eq)A slight excess of the acylating agent and base ensures that the starting material is fully consumed.[3]
Reaction Monitoring Thin-Layer Chromatography (TLC)TLC is an effective technique to monitor the disappearance of the starting material (4-aminopiperidine) and the appearance of the product.[8]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one.

Protocol A: Synthesis using Butanoyl Chloride

Materials:

  • 4-Aminopiperidine

  • Butanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.[3]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add butanoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[3][8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

Protocol B: Synthesis using Butyric Anhydride

Materials:

  • 4-Aminopiperidine

  • Butyric anhydride

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: Dissolve 4-aminopiperidine (1.0 equivalent) in dichloromethane or toluene in a round-bottom flask.

  • Addition of Anhydride: Add butyric anhydride (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to remove unreacted anhydride and the butyric acid byproduct.

  • Extraction and Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_workflow General Synthesis Workflow A 1. Dissolve 4-Aminopiperidine and Base (if needed) in Solvent B 2. Cool to 0°C A->B C 3. Add Acylating Agent (Butanoyl Chloride or Anhydride) B->C D 4. React at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Work-up (Quench, Wash with NaHCO3, Brine) D->E F 6. Dry and Concentrate (Dry with MgSO4, Rotary Evaporation) E->F G 7. Purify Crude Product (Column Chromatography) F->G H 8. Characterize Pure Product (NMR, MS, HPLC) G->H

Caption: General workflow for the synthesis of the target compound.

Purification and Analytical Characterization

Purification

The crude product obtained from the work-up procedure often requires purification to remove unreacted starting materials and byproducts.

  • Flash Column Chromatography: This is the most common method for purifying compounds of this nature. A silica gel stationary phase is typically used. The mobile phase (eluent) is a mixture of non-polar and polar solvents. A gradient elution, starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., by adding methanol to a DCM solution), is often effective.[6][9]

  • Recrystallization: If the final product is a crystalline solid, recrystallization from a suitable solvent system can be an efficient and scalable purification method.[9]

Characterization

The identity and purity of the synthesized 1-(4-Aminopiperidin-1-yl)butan-1-one should be confirmed using standard analytical techniques.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11] Key ¹H NMR signals would include the aliphatic protons of the butyl chain, distinct methylene protons of the piperidine ring, and the protons of the aminopiperidine core.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the product.[12][13]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to determine the purity of the final compound, typically using a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution.[11]

Conclusion

The synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one is a straightforward yet nuanced process that relies on the principles of nucleophilic acyl substitution. Careful control over reaction parameters such as temperature, choice of acylating agent, and base is paramount for achieving high yield and purity. The protocols and optimization guidelines presented in this application note provide a robust framework for researchers to successfully synthesize this and other related N-acylated piperidine derivatives, facilitating further research and development in medicinal chemistry.

References

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Application

Mastering the Chromatographic Profile of 1-(4-Aminopiperidin-1-yl)butan-1-one: A Guide to Thin-Layer Chromatography

This comprehensive guide provides a detailed exploration of thin-layer chromatography (TLC) systems for the analysis of 1-(4-Aminopiperidin-1-yl)butan-1-one. Tailored for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed exploration of thin-layer chromatography (TLC) systems for the analysis of 1-(4-Aminopiperidin-1-yl)butan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document offers not just protocols, but the underlying scientific rationale for methodological choices, ensuring robust and reproducible results.

Introduction: The Significance of Chromatographic Purity

1-(4-Aminopiperidin-1-yl)butan-1-one is a substituted piperidine derivative, a structural motif prevalent in many biologically active compounds and pharmaceutical intermediates.[1][2] The presence of both a primary amine and a ketone functional group imparts a degree of polarity that makes thin-layer chromatography an ideal technique for rapid purity assessment, reaction monitoring, and preliminary separation analysis.[3] This application note details optimized TLC systems and protocols to achieve clear and consistent separation of this compound.

Physicochemical Properties and Chromatographic Considerations

Understanding the structure of 1-(4-Aminopiperidin-1-yl)butan-1-one (Molecular Weight: 170.25 g/mol ) is paramount to developing effective TLC methods.[4] The molecule possesses a polar primary amine on the piperidine ring and a moderately polar butanoyl group. The presence of the basic nitrogen can lead to interactions with the acidic silanol groups of a standard silica gel stationary phase, potentially causing spot tailing or streaking.[5] Therefore, the choice of mobile phase must be carefully considered to ensure symmetrical spot morphology. A similar compound, 4-Amino-1-(piperidin-1-YL)butan-1-one, has a predicted XLogP3 of -0.1, indicating its polar nature.[6]

Selecting the Optimal TLC System: A Step-by-Step Workflow

The selection of an appropriate TLC system involves a systematic approach to balancing the polarity of the stationary and mobile phases to achieve an optimal retention factor (Rf) between 0.2 and 0.8.[7]

TLC_System_Selection start Start: Define Analyte (1-(4-Aminopiperidin-1-yl)butan-1-one) stationary_phase Select Stationary Phase: Silica Gel 60 F254 start->stationary_phase mobile_phase_initial Initial Mobile Phase Trial: Dichloromethane:Methanol (95:5) stationary_phase->mobile_phase_initial evaluate_rf Evaluate Rf Value mobile_phase_initial->evaluate_rf rf_low Rf too low (<0.2) Increase Mobile Phase Polarity evaluate_rf->rf_low Low Rf rf_high Rf too high (>0.8) Decrease Mobile Phase Polarity evaluate_rf->rf_high High Rf add_modifier Address Spot Tailing: Add Basic Modifier (e.g., Triethylamine) evaluate_rf->add_modifier Optimal Rf rf_low->mobile_phase_initial Adjust Ratio rf_high->mobile_phase_initial Adjust Ratio no_tailing Symmetrical Spot add_modifier->no_tailing No tailing Spot Tailing Observed add_modifier->tailing Yes optimized_system Optimized TLC System no_tailing->optimized_system tailing->mobile_phase_initial Incorporate Modifier Ninhydrin_Reaction Analyte 1-(4-Aminopiperidin-1-yl)butan-1-one (Primary Amine) Heat Heat Analyte->Heat Ninhydrin Ninhydrin Reagent Ninhydrin->Heat Colored_Complex Ruhemann's Purple (Visible Spot) Heat->Colored_Complex

Caption: Visualization of a primary amine with ninhydrin on a TLC plate.

  • Potassium Permanganate (KMnO4) Staining (General Oxidative Stain):

    • Reagent Preparation: Prepare a solution by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Application: Dip the dried plate into the KMnO4 solution.

    • Development: Oxidizable compounds, including amines, will appear as yellow-brown spots against a purple background. [8]This is a highly sensitive but less specific method.

Calculation of the Retention Factor (Rf)

The retention factor is a key parameter for identifying and comparing compounds. [9][10]It is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [11] The Rf value is a constant for a given compound under specific chromatographic conditions (stationary phase, mobile phase, temperature). [9]

Troubleshooting Common TLC Problems

ProblemPotential Cause(s)Suggested Solution(s)
Streaking/Tailing Spots Sample is too concentrated; Compound is interacting too strongly with the stationary phase (e.g., basic amine on acidic silica).Dilute the sample; Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. [5]
Rf Value Too Low (<0.2) Mobile phase is not polar enough.Increase the proportion of the more polar solvent in the mobile phase (e.g., increase methanol in a dichloromethane/methanol mixture). [7]
Rf Value Too High (>0.8) Mobile phase is too polar.Decrease the proportion of the more polar solvent or increase the proportion of the less polar solvent. [7]
Irregular Solvent Front Uneven bottom of the TLC plate; Chamber not properly sealed or saturated.Ensure the plate is placed evenly in the chamber; Allow sufficient time for chamber saturation.

Conclusion

The thin-layer chromatography systems and protocols outlined in this guide provide a robust framework for the analysis of 1-(4-Aminopiperidin-1-yl)butan-1-one. By understanding the physicochemical properties of the analyte and systematically optimizing the mobile phase, researchers can achieve reliable and reproducible separations. The use of specific visualization reagents, such as ninhydrin, further enhances the utility of TLC for the qualitative analysis of this important chemical entity.

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Method

Application Notes and Protocols for 1-(4-Aminopiperidin-1-yl)butan-1-one

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific safety and toxicological data for 1-(4-Aminopiperidin-1-yl)butan-1-one are not extensively documented in publicly ava...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 1-(4-Aminopiperidin-1-yl)butan-1-one are not extensively documented in publicly available literature.[1] This guide is synthesized from information on structurally similar compounds, including aminopiperidine derivatives and ketones, as well as general principles of laboratory safety. All protocols and recommendations herein should be considered as guidelines. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this compound.

Introduction

1-(4-Aminopiperidin-1-yl)butan-1-one is a bifunctional organic molecule featuring a 4-aminopiperidine core acylated with a butyryl group. This structure is of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold and building block for the synthesis of novel therapeutic agents. The presence of both a secondary amine within the piperidine ring, a primary amine, and a ketone functional group provides multiple points for chemical modification, enabling the exploration of diverse chemical spaces.

The 4-aminopiperidine motif is a key pharmacophore in a variety of biologically active compounds, contributing to desirable pharmacokinetic properties and target interactions.[2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors, antifungal agents, and modulators of nuclear receptors for the treatment of metabolic disorders.[2][3][4] Understanding the proper handling and storage of this compound is therefore critical for ensuring laboratory safety and maintaining its chemical integrity for research and development activities.

Chemical and Physical Properties

While specific experimental data for 1-(4-Aminopiperidin-1-yl)butan-1-one is limited, the following table summarizes its known properties and provides estimates based on its chemical structure.

PropertyValueSource
CAS Number 1016766-71-4[5]
Molecular Formula C₉H₁₈N₂O[5]
Molecular Weight 170.25 g/mol [5]
Synonyms 1-butyryl-4-piperidinamine[5]
Appearance Not specified; likely a solid or high-boiling liquidGeneral chemical principles
Solubility Expected to be soluble in organic solventsGeneral chemical principles
Stability Stable under recommended storage conditions[6]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the functional groups present and data from analogous compounds, 1-(4-Aminopiperidin-1-yl)butan-1-one should be handled as a potentially hazardous substance.

Potential Hazards:

  • Skin and Eye Irritation: Amines and ketones can be irritating to the skin and eyes upon direct contact.[1][7] Prolonged or repeated contact may cause more severe irritation or burns.[8]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[7]

  • Flammability: While not definitively known, the presence of a ketone suggests that the compound may be combustible.[9]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[1] Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, an apron or chemical-resistant suit should be considered.[1]

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] If handling outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Safe Handling and Use Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution with Care handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of 1-(4-Aminopiperidin-1-yl)butan-1-one.

Step-by-Step Protocol:

  • Pre-Handling:

    • Consult the Safety Data Sheet (SDS) for any new solvents or reagents to be used.

    • Ensure all necessary PPE is available and in good condition.[1][6]

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill cleanup materials readily available.

  • Handling:

    • Perform all manipulations of the compound, including weighing and solution preparation, within a chemical fume hood.[10]

    • Avoid the formation of dust and aerosols.[6]

    • When dissolving, add the solid to the solvent slowly.

    • Keep containers tightly closed when not in use.[6][11]

    • Do not eat, drink, or smoke in the laboratory.[1][12]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Dispose of contaminated materials and waste according to institutional and local regulations.[1][9]

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the compound.[1][6]

Storage and Stability

Proper storage is crucial for maintaining the integrity of 1-(4-Aminopiperidin-1-yl)butan-1-one and ensuring laboratory safety.

Storage Recommendations:

  • Container: Store in a tightly sealed, clearly labeled container.[1][13] The label should include the chemical name, date received, and any hazard warnings.[14][15]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][6] Avoid exposure to direct sunlight and heat sources.[16]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and other incompatible materials to prevent hazardous reactions.[6][16]

  • Flammability: Given the ketone functional group, it is prudent to store this compound in a designated flammable storage cabinet.[9][16]

Chemical Structure and Potential Reactive Sites:

Caption: Chemical structure and potential reactive sites of the compound.

Accidental Release and First Aid Measures

Spill Response:

  • Small Spills: In the event of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[6]

  • Large Spills: For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.[6]

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Waste Disposal

All waste containing 1-(4-Aminopiperidin-1-yl)butan-1-one must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[9]

  • Do not dispose of this chemical down the drain or in the general trash.[1]

  • Follow all federal, state, and local regulations for hazardous waste disposal. Consult with your institution's EHS department for specific guidance.[1][9]

Applications in Research and Drug Development

1-(4-Aminopiperidin-1-yl)butan-1-one is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group can be readily functionalized through various reactions, such as acylation, alkylation, and reductive amination, to introduce diverse substituents. The ketone functionality can also be modified, for example, through reduction to an alcohol or conversion to other functional groups.

This scaffold is of interest in the development of:

  • Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups for interaction with the ATP-binding site of kinases.[2]

  • Anticancer Agents: Piperidine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation.[2]

  • FXR Partial Agonists: Derivatives of 1-(4-aminophenylacetyl)piperidine have been identified as potent and selective Farnesoid X receptor (FXR) partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[4]

  • Antifungal Agents: The 4-aminopiperidine motif has been explored as a core structure for novel antifungal agents targeting ergosterol biosynthesis.[3]

References

  • Ubigene. (n.d.). Safety Data Sheet. Available at: [Link]

  • Lab Alley. Acetone Safety: Proper Storage and Disposal Methods. Available at: [Link]

  • PubChem. 4-Amino-1-(piperidin-1-YL)butan-1-one. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet. Available at: [Link]

  • University of California, Los Angeles - Environmental Health & Safety. How do I safely store chemicals in laboratory? Available at: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]

  • PubChem. 4-(Piperidin-1-yl)butan-1-amine. Available at: [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Available at: [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

  • PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

identifying common impurities in 1-(4-Aminopiperidin-1-yl)butan-1-one samples

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and troubleshooting common impurities in samples of 1-(4-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and troubleshooting common impurities in samples of 1-(4-Aminopiperidin-1-yl)butan-1-one. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower you in ensuring the purity and integrity of your compound.

Introduction: The Critical Role of Impurity Profiling

1-(4-Aminopiperidin-1-yl)butan-1-one is a key building block in medicinal chemistry and drug discovery.[1] The purity of this intermediate is paramount, as undetected impurities can compromise experimental outcomes, introduce safety liabilities, and create significant delays in development timelines. This guide is designed to be a self-validating system, explaining not just the steps to take, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 1-(4-Aminopiperidin-1-yl)butan-1-one?

A1: Impurities can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These include unreacted starting materials like 4-aminopiperidine, residual reagents, and by-products from side reactions.

  • Degradation Products: The molecule is susceptible to hydrolysis of its amide bond and oxidation of its amino groups.[2]

  • Storage-Related Impurities: These can arise from exposure to atmospheric moisture, carbon dioxide, or light over time.

Q2: I see an unexpected peak in my HPLC chromatogram. What's the first step?

A2: The first step is to assess the peak's characteristics. Note its retention time, peak shape, and area percent. A common initial hypothesis is the presence of a more polar or less polar impurity. For instance, a peak with a shorter retention time in reverse-phase HPLC could be a more polar compound like unreacted 4-aminopiperidine. The immediate next step should be to use a mass spectrometer (LC-MS) to get the mass of the unknown peak, which is a critical piece of data for identification.[3]

Q3: How should I store my 1-(4-Aminopiperidin-1-yl)butan-1-one samples to minimize degradation?

A3: To ensure stability, samples should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and reaction with atmospheric CO2.

Q4: Which analytical technique is best for routine purity checks?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the method of choice for routine purity profiling due to its high sensitivity and ability to separate a wide range of impurities.[5] For more comprehensive analysis and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Multiple new, small peaks appear after stress testing. 1. The initial degradation products are themselves unstable and are breaking down further.[2]2. Some impurities may have a much stronger UV absorbance than the parent compound, making them appear significant even at low concentrations.[2]1. Analyze samples at earlier time points during the stress study to catch the primary degradants.2. Use a mass spectrometer (MS) detector, which is not dependent on a chromophore, to get a more accurate picture of the relative abundance of the impurities.[6]
Mass balance in my forced degradation study is below 90%. 1. Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and are therefore invisible to the UV detector.[2]2. Volatile Degradants: A volatile impurity (e.g., from ring-opening) may be lost during sample preparation.[2]3. Precipitation: Degradants may have precipitated out of the sample solution.1. Re-analyze the sample using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to MS.2. Analyze the headspace of a heated sample vial using Gas Chromatography (GC) to check for volatile impurities.[7]3. Visually inspect the sample for any precipitate. If observed, dissolve it in a stronger solvent and analyze separately.
A peak corresponding to the mass of 4-aminopiperidine is detected. The amide bond in the parent molecule has undergone hydrolysis. This is a common degradation pathway, especially under acidic or basic conditions.[2]1. Confirm the identity by co-injecting a 4-aminopiperidine standard.2. Review the pH of your sample solutions and mobile phases. Ensure they are within a stable range for the amide bond (typically pH 3-8).
A peak with a mass of +16 Da relative to the parent compound is observed. This strongly suggests oxidation, likely forming an N-oxide on either the primary amine or the piperidine ring nitrogen.[2]1. This is a common product in oxidative forced degradation studies (e.g., using H₂O₂).2. Protect the sample from atmospheric oxygen during storage and handling by using an inert gas blanket.
Visualizing Impurity Pathways

The following diagram illustrates the primary pathways through which common impurities of 1-(4-Aminopiperidin-1-yl)butan-1-one are formed.

G cluster_synthesis Synthesis-Related cluster_degradation Degradation-Related 4-Aminopiperidine 4-Aminopiperidine Parent 1-(4-Aminopiperidin-1-yl)butan-1-one 4-Aminopiperidine->Parent Incomplete Reaction Butyryl_Chloride Butyryl Chloride / Butanoic Anhydride Butyryl_Chloride->Parent Incomplete Reaction Dimer Dimerized By-product Parent->Dimer Side Reaction Hydrolysis_Product 4-Aminopiperidine + Butanoic Acid Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product N-Oxide (+16 Da) Parent->Oxidation_Product Oxidation (Air/Peroxides) G Start Unknown Peak Detected in Chromatogram LCMS Perform LC-MS Analysis Start->LCMS GetMass Determine Mass (m/z) of the Impurity LCMS->GetMass Compare Compare Mass to Potential Impurities GetMass->Compare Match Potential Match Found? Compare->Match NoMatch No Obvious Match Match->NoMatch No Confirm Confirm with Standard (Co-injection) Match->Confirm Yes ForcedDeg Perform Forced Degradation Study NoMatch->ForcedDeg Confirmed Identity Confirmed Confirm->Confirmed StructureElucid Structure Elucidation (MS/MS, NMR) ForcedDeg->StructureElucid StructureElucid->Confirmed

Sources

Optimization

troubleshooting crystallization issues with 1-(4-Aminopiperidin-1-yl)butan-1-one

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-(4-Aminopiperidin-1-yl)butan-1-one (also known as 1-butyryl-4-piperidinamine).

Because this molecule features a highly basic primary amine, a hydrogen-bond-accepting amide carbonyl, and a flexible butyryl aliphatic chain, it exhibits a high entropic penalty upon crystallization. This frequently results in frustrating phenomena such as Liquid-Liquid Phase Separation (LLPS, or "oiling out"), hygroscopicity, and poor crystalline yields.

The following guide synthesizes thermodynamic principles, Process Analytical Technology (PAT) strategies, and field-proven methodologies to help you establish a robust, self-validating crystallization workflow.

PART 1: Physicochemical Profiling & Causality

Before troubleshooting, we must understand the causality behind the molecule's behavior. The free base of 1-(4-Aminopiperidin-1-yl)butan-1-one is notoriously difficult to isolate as a free-flowing powder.

  • The Causality of Oiling Out: When supersaturation is generated too rapidly (via fast cooling or aggressive anti-solvent addition), the concentration trajectory bypasses the metastable zone and crosses the spinodal curve. Instead of nucleating a solid crystalline phase, the system minimizes free energy by separating into a solute-rich liquid phase (oil) and a solvent-rich phase[1][2].

  • The Role of Salt Formation: To overcome the low lattice energy of the free base, forming an acid-addition salt (such as a hydrochloride) restricts the conformational flexibility of the piperidine ring and introduces strong ionic interactions, drastically increasing the melting point and driving crystallization[3].

PART 2: Troubleshooting FAQs

Q1: My crystallization consistently "oils out" into a cloudy emulsion. How can I force solid nucleation?

A: Oiling out (LLPS) occurs when the solution's supersaturation is not properly controlled, resulting in a metastable emulsion of solute-rich droplets rather than solid crystals[2]. To resolve this, you must manipulate the thermodynamics to ensure the operating line remains within the metastable zone.

Solution Strategy:

  • In-Line Monitoring: Utilize PAT tools (like FBRM or high-resolution in-situ imaging) to distinguish between oil droplets (perfectly spherical) and true crystal nuclei (faceted)[2][4].

  • Thermal Cycling: If oiling occurs, reheat the system until the oil completely redissolves (T > T_LLPS).

  • Seeding: Cool the system slowly to just below the solubility limit (within the metastable zone) and introduce seed crystals. Seeds provide a low-energy template for crystal growth, bypassing the high activation energy required for primary nucleation[1][4].

LLPS_Troubleshooting Start Observe Cloudiness (LLPS / Oiling Out) PAT In-Line PAT Monitoring (e.g., EasyViewer/FBRM) Start->PAT Check Are droplets or crystals present? PAT->Check Droplets Droplets (Oil Phase) Check->Droplets Crystals Crystals (Solid Phase) Check->Crystals Heat Reheat to Dissolve Oil (T > T_LLPS) Droplets->Heat Success Controlled Crystal Growth Crystals->Success Cool Slow Cooling Rate (< 0.1 °C/min) Heat->Cool Seed Add Seed Crystals in Metastable Zone Cool->Seed Seed->Success

Caption: Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: The free base is yielding a sticky, hygroscopic mass. Which salt form should I target?

A: The hydrochloride salt of 1-(4-Aminopiperidin-1-yl)butan-1-one (CAS 1235440-40-0) is the industry standard for this intermediate[3]. The protonation of the primary amine creates a highly crystalline lattice. Below is a summary of quantitative data for typical salt screens of aminopiperidine derivatives:

Table 1: Salt Screening Matrix & Expected Outcomes

Acid CounterionpKa of AcidSolvent SystemCrystallinity OutcomeHygroscopicity
None (Free Base) N/AHeptane / EtOAcPoor (Oils out)High (Sticky mass)
Hydrochloric Acid -7.0IPA / MTBEExcellent (Needles/Plates)Low
Methanesulfonic Acid -1.9Acetone / HexaneModerate (Prisms)Moderate
L-Tartaric Acid 2.89EtOH / WaterGood (Granular)Low
Q3: When adding an anti-solvent, my product crashes out as an amorphous solid. How do I fix this?

A: "Crashing out" is a symptom of severe, localized supersaturation[4]. When the anti-solvent is added too quickly, the local concentration exceeds the nucleation threshold instantaneously, trapping impurities and forming amorphous aggregates. You must switch to a Reverse Anti-Solvent Addition or a Seeded Anti-Solvent protocol.

PART 3: Standard Operating Protocols

Protocol A: Hydrochloride Salt Formation & Crystallization

This self-validating protocol ensures complete protonation and controlled nucleation, avoiding the pitfalls of rapid desupersaturation.

  • Dissolution: Dissolve 1.0 equivalent of 1-(4-Aminopiperidin-1-yl)butan-1-one free base in 5 volumes of Isopropanol (IPA) at 45 °C. Validation: Solution must be completely clear. Filter if particulates are present.

  • Acid Addition: Slowly add 1.05 equivalents of HCl (e.g., 4M in Dioxane or concentrated aqueous HCl if water is tolerated) dropwise over 30 minutes while maintaining 45 °C.

  • Aging & Nucleation: Hold the mixture at 45 °C for 1 hour. If spontaneous nucleation does not occur, add 0.5% w/w of previously isolated HCl salt seed crystals. Validation: Observe the suspension for 30 minutes to ensure seeds do not dissolve (confirming supersaturation).

  • Cooling: Implement a linear cooling ramp to 5 °C over 4 hours (cooling rate of ~0.16 °C/min).

  • Anti-Solvent Addition (Optional): If yield is below 85%, slowly dose in 3 volumes of Methyl tert-butyl ether (MTBE) over 2 hours at 5 °C.

  • Isolation: Filter the resulting slurry, wash with cold MTBE, and dry under vacuum at 40 °C.

Salt_Formation FreeBase 1-(4-Aminopiperidin-1-yl) butan-1-one (Free Base) Solvent Dissolve in IPA at 45°C (Ensure Clear Solution) FreeBase->Solvent Acid Dose 1.05 eq HCl over 30 mins Solvent->Acid Supersat Hold at 45°C (Metastable Zone) Acid->Supersat Seed Add 0.5% w/w Seeds (Verify Persistence) Supersat->Seed Cool Linear Cool to 5°C (0.16 °C/min) Seed->Cool Isolate Filter, Wash (MTBE), Vacuum Dry Cool->Isolate

Caption: Step-by-step workflow for the controlled formation and isolation of the HCl salt.

Protocol B: Recovery from an "Oiled Out" State

If you have already initiated an experiment and the reaction has oiled out, do not discard the batch. Use this recovery loop:

  • Re-dissolution: Heat the biphasic mixture 10–15 °C above the current temperature until the cloudy emulsion transitions back to a single, clear liquid phase.

  • Solvent Adjustment: The current solvent system is too "poor". Add 10-20% v/v of your "good solvent" (e.g., IPA or Ethanol) to increase solubility and widen the metastable zone.

  • Re-initiation: Cool back down at a strictly controlled rate (max 0.1 °C/min) and apply seeds before reaching the temperature where oiling out previously occurred.

References

  • Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing." Aragen Life Sciences.[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.[Link]

Sources

Troubleshooting

resolving peak tailing in HPLC of 1-(4-Aminopiperidin-1-yl)butan-1-one

Technical Support Center: Chromatography Excellence Topic: Resolving Peak Tailing in HPLC of 1-(4-Aminopiperidin-1-yl)butan-1-one Welcome to the technical support center for resolving common chromatographic challenges. T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Excellence

Topic: Resolving Peak Tailing in HPLC of 1-(4-Aminopiperidin-1-yl)butan-1-one

Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-(4-Aminopiperidin-1-yl)butan-1-one. Here, we delve into the scientific principles behind this phenomenon and provide a systematic approach to troubleshooting and resolution.

Understanding the Challenge: Why Does 1-(4-Aminopiperidin-1-yl)butan-1-one Exhibit Peak Tailing?

The primary reason for the peak tailing of 1-(4-Aminopiperidin-1-yl)butan-1-one lies in its chemical structure. The molecule contains a 4-aminopiperidine moiety, which includes a primary amine. This amine group is strongly basic, with a predicted pKa similar to that of 4-aminopiperidine, which is approximately 10.37. In typical reverse-phase HPLC mobile phases (pH 2-8), this basic amine will be protonated, carrying a positive charge.

Standard silica-based HPLC columns have a surface populated with silanol groups (Si-OH). These silanol groups are acidic and can exist in an ionized state (Si-O-), especially at pH values above 3. The positively charged analyte molecule can then undergo a secondary ionic interaction with these negatively charged silanol sites. This interaction is stronger than the desired hydrophobic interactions of the reverse-phase separation, leading to a portion of the analyte molecules being retained longer on the column. This differential retention results in a skewed or "tailing" peak shape.[1][2][3]

The diagram below illustrates this undesirable secondary interaction.

G cluster_column Silica Stationary Phase Analyte Protonated Analyte (R-NH3+) Silanol Ionized Silanol Group (Si-O-) Analyte->Silanol Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. It is often measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf or As of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.

Q2: My mobile phase is acidic (pH 3), but I still see tailing. Why?

A2: While operating at a low pH (e.g., pH < 3) can suppress the ionization of acidic silanols, it may not eliminate it completely.[2] Furthermore, the basic analyte will be fully protonated at this pH, maximizing its potential for any available ionized silanol sites. The type of silica, column age, and presence of metal impurities can also influence silanol activity.[1][2]

Q3: Can the peak tailing be caused by something other than silanol interactions?

A3: Yes, while silanol interactions are the most common cause for basic compounds, other factors can contribute to peak tailing. These include column overload, extra-column dead volume, and column degradation. It's important to systematically rule out these possibilities.

Systematic Troubleshooting Guide

This guide provides a step-by-step approach to diagnose and resolve peak tailing for 1-(4-Aminopiperidin-1-yl)butan-1-one.

Step 1: Initial System & Method Assessment

Before modifying the method chemistry, it's crucial to ensure the HPLC system is performing optimally.

  • Check for Extra-Column Volume: Ensure all tubing is of the correct internal diameter and length. Check for any unnecessary unions or fittings.

  • Evaluate Peak Shape with a Neutral Compound: Inject a well-behaved neutral compound (e.g., toluene, caffeine) to confirm the system and column can produce symmetrical peaks. If the neutral compound also tails, the issue may be with the column packing or system plumbing.

  • Assess for Column Overload: Inject a series of decreasing concentrations of your analyte. If the peak shape improves with lower concentrations, you may be overloading the column.

Step 2: Mobile Phase Optimization

If the system is sound, the next step is to adjust the mobile phase to minimize secondary interactions.

The flowchart below outlines the decision-making process for mobile phase optimization.

G start Start: Peak Tailing Observed ph_adjust Lower Mobile Phase pH (e.g., to 2.5-3.0) start->ph_adjust buffer_check Is an appropriate buffer used? (e.g., 20-50 mM Phosphate/Formate) ph_adjust->buffer_check add_tea Add a Competing Amine (e.g., 0.1% Triethylamine - TEA) buffer_check->add_tea No/Improvement Needed end Resolution: Symmetrical Peak buffer_check->end Yes, Peak is Symmetrical column_select Consider a Different Column add_tea->column_select Tailing Persists add_tea->end Peak is Symmetrical column_select->end

Caption: Mobile phase optimization workflow.

Detailed Protocols:

  • Protocol 2.1: Lowering Mobile Phase pH

    • Prepare your mobile phase using a buffer with a pKa close to the target pH. For a target pH of 2.7, a formate buffer is suitable.

    • Accurately measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.

    • A lower pH suppresses the ionization of silanol groups, reducing their ability to interact with the protonated analyte.[2]

  • Protocol 2.2: Adding a Competing Amine

    • To your mobile phase, add triethylamine (TEA) to a final concentration of 0.1% (v/v).

    • TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase.

    • This effectively "shields" the analyte from these sites, leading to improved peak shape.[2]

    • Note: Dedicate a column to use with amine additives, as they can be difficult to wash out completely.

Step 3: Column Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical focus. For basic compounds like 1-(4-Aminopiperidin-1-yl)butan-1-one, using a modern, base-deactivated column is often the most effective solution.[2][4]

Column TypeMechanism for Reducing TailingAdvantagesConsiderations
High-Purity Silica with End-Capping Residual silanol groups are chemically bonded with a small organic group (e.g., trimethylsilane) to make them inert.[4]Improved peak shape for basic compounds compared to older columns.End-capping can hydrolyze at low pH, leading to a shorter column lifetime.[4]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded in the alkyl chain of the stationary phase. This polar group interacts with nearby silanols, shielding them from the analyte.[4]Excellent peak shape for bases, stable at low pH.May have different selectivity compared to standard C18 columns.
Silica Hydride (Type-C™) The silica surface is predominantly covered with Si-H bonds instead of Si-OH groups, virtually eliminating acidic silanol sites.[4]Extremely inert surface, leading to excellent peak shapes for basic compounds even without mobile phase additives. Very stable at low pH.[4]Different retention mechanism (Aqueous Normal Phase characteristics).

Recommendation: For robust and reproducible analysis of 1-(4-Aminopiperidin-1-yl)butan-1-one, a column with a polar-embedded phase or a modern, exhaustively end-capped high-purity silica column is highly recommended.

Summary and Key Takeaways

Peak tailing of 1-(4-Aminopiperidin-1-yl)butan-1-one is a common issue rooted in its basicity and interaction with stationary phase silanol groups. A systematic approach to troubleshooting is essential for efficient method development.

  • Confirm System Suitability: Rule out system and column health issues before altering the method.

  • Optimize Mobile Phase: Lowering the pH and adding a competing amine like TEA are effective first steps.

  • Select the Right Column: Employing a modern, base-deactivated column is often the most robust long-term solution.

By understanding the underlying chemical interactions and following a logical troubleshooting sequence, you can achieve symmetrical, reproducible peaks for this and other challenging basic compounds.

References

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC Columns. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • Silica Purity #2 – Silanols - Separation Science. [Link]

  • 4-Amino-1-(piperidin-1-YL)butan-1-one. PubChem. [Link]

Sources

Optimization

Technical Support Center: Thermal Degradation of 1-(4-Aminopiperidin-1-yl)butan-1-one

This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability of 1-(4-Aminopiperidin-1-yl)butan-1-one. Since specific degradation data for this compound is n...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability of 1-(4-Aminopiperidin-1-yl)butan-1-one. Since specific degradation data for this compound is not extensively published, this document provides a framework based on the chemical properties of its functional groups—a tertiary amide, a primary amine, and a piperidine ring—and established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 1-(4-Aminopiperidin-1-yl)butan-1-one and what are its key structural features?

A1: 1-(4-Aminopiperidin-1-yl)butan-1-one is an organic molecule featuring a piperidine ring. Key functional groups that influence its stability include:

  • A tertiary amide formed between the piperidine nitrogen and the butanoyl group.

  • A primary amine (-NH2) at the 4-position of the piperidine ring.

  • A saturated aliphatic ketone group within the butanoyl moiety.

  • The piperidine ring itself, a six-membered nitrogen-containing heterocycle.

These features dictate the molecule's susceptibility to various degradation pathways, particularly under thermal stress.

Q2: What are the primary concerns regarding the thermal degradation of this compound?

A2: The primary concerns are the loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic degradation products.[3] From a structural standpoint, the amide bond is a likely point of cleavage (hydrolysis if water is present), and the primary amine is a reactive site. The piperidine ring itself, while relatively stable, can undergo ring-opening or oxidation under harsh conditions.[4][5] Understanding these pathways is critical for ensuring product safety, efficacy, and stability.[3]

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation study should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[1] This ensures that degradation products are generated in sufficient quantities for detection and characterization without completely destroying the parent molecule.[1][2] According to ICH Q1A(R2) guidelines, stress conditions should include dry heat, humidity, oxidation, photolysis, and acid/base hydrolysis.[1][3] For thermal stress, experiments are typically conducted at temperatures ranging from 40-80°C.[6]

Q4: What analytical techniques are best suited for identifying thermal degradation products?

A4: A combination of chromatographic and spectrometric techniques is ideal. High-Performance Liquid Chromatography (HPLC), particularly with a stability-indicating method, is essential for separating the parent compound from its degradants.[7] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for determining the mass-to-charge ratio (m/z) of the degradation products, which provides crucial information for structural elucidation.[7][8] Further characterization may require techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[3][8]

Troubleshooting Guide: Unexpected Peaks in Your Analysis

Issue: After heating my sample of 1-(4-Aminopiperidin-1-yl)butan-1-one, I observe new, unexpected peaks in my HPLC chromatogram.

This is a common observation during stability studies. The following guide will help you systematically identify the source of these peaks.

Potential Cause & Explanation Troubleshooting Steps & Rationale
Amide Bond Hydrolysis: The tertiary amide bond is susceptible to cleavage, especially if moisture is present, accelerated by heat. This would yield 4-aminopiperidine and butyric acid.1. Analyze for Known Products: Check for the retention times and mass spectra corresponding to 4-aminopiperidine (C₅H₁₂N₂) and butyric acid (C₄H₈O₂).2. Control Moisture: Run a parallel experiment under strictly anhydrous conditions (e.g., using a dry oven and pre-dried solvent). A reduction in the peak intensity would suggest hydrolysis is a key pathway.
Oxidation: The primary amine or the piperidine ring's nitrogen can be oxidized, especially in the presence of air (oxygen) at elevated temperatures.1. Use an Inert Atmosphere: Repeat the heating experiment under a nitrogen or argon atmosphere. If the unknown peaks diminish or disappear, oxidation is a likely cause.2. Compare with Oxidative Stress Study: Compare the chromatogram to one from a dedicated oxidative stress study (e.g., using 3% H₂O₂).[9] Matching peaks confirm oxidative degradants.
Ring Opening/Fragmentation: High thermal stress can cause the piperidine ring to cleave, leading to various smaller aliphatic amines and other fragments.[4]1. LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the ions of the unknown peaks. The resulting fragmentation pattern can provide structural clues about the smaller molecular components.2. Lower the Temperature: Repeat the study at a lower temperature (e.g., 60°C instead of 80°C) to see if the formation of these peaks is reduced, indicating a high-energy degradation pathway.
Inter-molecular Reactions (e.g., Dimerization): The reactive primary amine of one molecule could potentially react with another molecule, leading to higher molecular weight impurities.1. Check Mass Spectra: Look for peaks with a mass that is approximately double the parent compound's mass.2. Dilution Study: Analyze samples at different concentrations. The relative abundance of dimerization products may change with concentration.
Proposed Thermal Degradation Pathways

Based on the functional groups present in 1-(4-Aminopiperidin-1-yl)butan-1-one, several thermal degradation pathways can be hypothesized.

G cluster_0 Initial Compound cluster_1 Thermal Stress (Heat, >60°C) cluster_2 Potential Degradation Products A 1-(4-Aminopiperidin-1-yl)butan-1-one B Pathway 1: Amide Hydrolysis (Requires H₂O) A->B C Pathway 2: Ring Cleavage (High Energy) A->C D Pathway 3: Oxidation (Requires O₂) A->D P1 4-Aminopiperidine B->P1 Yields P2 Butyric Acid B->P2 Yields P3 Aliphatic Amine Fragments C->P3 Yields P4 N-Oxide Derivatives D->P4 Yields

Caption: Proposed thermal degradation pathways for the parent compound.

In-Depth Experimental Protocols
Protocol 1: Forced Thermal Degradation Study (ICH Guideline Approach)

This protocol outlines a systematic approach to studying the thermal degradation of the compound in both solid and solution states, consistent with ICH guidelines.[1][6]

Objective: To identify the degradation products of 1-(4-Aminopiperidin-1-yl)butan-1-one under controlled thermal stress.

Materials:

  • 1-(4-Aminopiperidin-1-yl)butan-1-one (API)

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • Calibrated laboratory oven

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the API in high-purity water or a suitable non-reactive organic solvent like acetonitrile.[6]

  • Sample Preparation:

    • Solid State: Accurately weigh 5-10 mg of the solid API into a clean, dry glass vial.

    • Solution State: Pipette 2 mL of the stock solution into a separate clean, dry glass vial.

  • Control Samples: Prepare identical solid and solution state samples. Wrap them in aluminum foil and store them at a controlled room temperature or under refrigeration, protected from light, to serve as time-zero (T₀) controls.

  • Application of Thermal Stress:

    • Place the unwrapped solid and solution state vials into a calibrated oven set to 70°C .

    • Maintain the temperature for a predefined period, typically 24 to 72 hours. It is recommended to pull samples at intermediate time points (e.g., 8, 24, 48, 72 hours) to monitor the progression of degradation.

  • Sample Analysis:

    • At each time point, remove a stressed sample and its corresponding control. Allow them to cool to room temperature.

    • Dilute an aliquot of each sample to a final concentration of ~0.1 mg/mL using the initial mobile phase composition.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Inject the most degraded samples (ideally showing 10-20% loss of the main peak) into the LC-MS system to obtain mass data for the new impurity peaks.

Data Presentation: Potential Degradants and Their Properties

The following table summarizes hypothetical degradation products based on the proposed pathways. This serves as a guide for interpreting LC-MS data.

Potential Degradant Proposed Pathway Chemical Formula Exact Mass (Da) Expected [M+H]⁺ (m/z)
4-AminopiperidineAmide HydrolysisC₅H₁₂N₂100.1000100.1073
Butyric AcidAmide HydrolysisC₄H₈O₂88.052489.0602
1-(4-Oxopiperidin-1-yl)butan-1-oneOxidationC₉H₁₅NO₂169.1103170.1181
1-(4-Aminopiperidin-1-yl-1-oxide)butan-1-oneOxidationC₉H₁₈N₂O₂186.1368187.1446
Experimental Workflow Visualization

The following diagram illustrates the logical flow of a forced degradation study, from planning to final analysis.

G A Study Planning (Define Objectives, Conditions) B Sample Preparation (Solid & Solution States) A->B C Prepare T₀ Controls (Store at 2-8°C) A->C D Apply Thermal Stress (e.g., 70°C Oven) B->D F HPLC-UV Analysis (Quantify Degradation %) C->F E Sample at Time Points (e.g., 8, 24, 48h) D->E E->F G Decision Point (Is Degradation 5-20%?) F->G H LC-MS/MS Analysis (Identify Degradant Structures) G->H Yes J Adjust Stress Conditions (Temp/Time) & Repeat G->J No I Data Interpretation & Reporting H->I J->D

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Aminopiperidin-1-yl)butan-1-one

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the purification of 1-(4-Aminopiperidin-1-yl)butan-1-one. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of 1-(4-Aminopiperidin-1-yl)butan-1-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this versatile synthetic intermediate. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 1-(4-Aminopiperidin-1-yl)butan-1-one?

A1: The impurity profile of your crude product is intrinsically linked to its synthesis route. Typically, the synthesis involves the acylation of 4-aminopiperidine. Common impurities can include:

  • Unreacted Starting Materials: Residual 4-aminopiperidine or the acylating agent (e.g., butyryl chloride, butyric anhydride).

  • Side-Products: Di-acylated products where the primary amine of a second 4-aminopiperidine molecule has reacted.

  • Reagents and Catalysts: Excess base (like triethylamine or pyridine) used to scavenge acid generated during the reaction.

  • Solvent Residues: Residual solvents from the reaction and initial workup.

  • Degradation Products: Amines can be susceptible to oxidation, which may lead to colored impurities.[1]

Understanding your potential impurities is the first step in selecting an appropriate purification strategy. For instance, basic impurities like unreacted aminopiperidine or triethylamine will behave similarly to your product in certain chromatographic systems, requiring specific methods to resolve them.

Q2: What is the best all-around purification method for a first attempt at purifying this compound?

A2: For a versatile and robust initial purification, acid-base extraction is highly recommended.[2][3] This compound possesses a basic primary amine and a piperidine nitrogen, making it highly soluble in acidic aqueous solutions after protonation. Most common organic impurities (e.g., unreacted anhydride, non-basic side-products) will remain in the organic layer.

Causality: This technique leverages the significant change in polarity and aqueous solubility of an amine when it is converted to its ammonium salt form.[3][4] It is a powerful method for removing neutral or acidic impurities quickly and efficiently before proceeding to a higher-resolution technique like chromatography, if necessary.

Troubleshooting Guide: Purification Workflows

This section provides a logical workflow to help you select and optimize the best purification strategy for your specific needs.

Purification_Decision_Tree start Crude 1-(4-Aminopiperidin-1-yl)butan-1-one extraction Perform Acid-Base Extraction start->extraction  Recommended First Step   is_solid Is the crude product a solid? recrystallize Attempt Recrystallization / Salt Formation is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No / Oily check_purity1 Check Purity (TLC, LCMS, NMR) extraction->check_purity1 check_purity1->is_solid Purity >98%? No end_product Pure Product check_purity1->end_product Purity >98%? Yes check_purity2 Check Purity recrystallize->check_purity2 check_purity3 Check Purity chromatography->check_purity3 check_purity2->chromatography Purity Sufficient? No check_purity2->end_product Purity Sufficient? Yes check_purity3->recrystallize Purity Sufficient? No (If solid) check_purity3->end_product Purity Sufficient? Yes Acid_Base_Extraction cluster_org1 Organic Phase 1 cluster_aq Aqueous Phase cluster_org2 Organic Phase 2 crude Crude Product in DCM / EtOAc neutral_impurities Neutral/Acidic Impurities (Remain in Organic Phase) protonated_product Protonated Product (Water Soluble Salt) crude->protonated_product 1. Wash with 1M HCl (pH ≤ 2) free_base Free Base Product (Water Insoluble) protonated_product->free_base 2. Basify with 2M NaOH (pH ≥ 10) pure_product Pure Product in Fresh DCM / EtOAc free_base->pure_product 3. Extract with Fresh Organic Solvent

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Certified Reference Standards for 1-(4-Aminopiperidin-1-yl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precision and reliability of analytical measurements are paramount. The quality of a certif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and reliability of analytical measurements are paramount. The quality of a certified reference standard (CRS) is the bedrock upon which the accuracy of these measurements is built. This guide provides an in-depth technical comparison of certified reference standards for 1-(4-Aminopiperidin-1-yl)butan-1-one, a key building block in the synthesis of various biologically active compounds.[1]

This document will navigate the critical aspects of selecting and utilizing a CRS for this compound, offering a comparative analysis of available standards, and providing detailed experimental protocols for their characterization and implementation in analytical workflows.

The Critical Role of a Certified Reference Standard

A Certified Reference Standard is a highly characterized and controlled material that provides a benchmark for analytical measurements. Its use is essential for:

  • Method Validation: Establishing the performance characteristics of analytical procedures, such as accuracy, precision, and linearity.

  • Quality Control: Ensuring the consistency and quality of raw materials, intermediates, and final products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.

The 4-aminopiperidine motif is a significant structural feature in many bioactive molecules, making the quality of reference standards for compounds like 1-(4-Aminopiperidin-1-yl)butan-1-one a critical factor in drug discovery and development.[2][3]

Comparative Analysis of Available Reference Materials

While a dedicated Certified Reference Standard for 1-(4-Aminopiperidin-1-yl)butan-1-one from major pharmacopeias may not be readily available, high-purity reference materials are offered by various chemical suppliers. This section provides a framework for comparing these materials to select the most suitable standard for your application.

Table 1: Key Quality Attributes for Comparison of 1-(4-Aminopiperidin-1-yl)butan-1-one Reference Materials

Attribute Supplier A Supplier B Ideal Characteristics for a CRS
Purity (by HPLC) >98%>99%As high as possible, with a detailed purity statement on the Certificate of Analysis (CoA).
Identity Confirmation ¹H NMR, MS¹H NMR, ¹³C NMR, MS, IRComprehensive spectroscopic data confirming the chemical structure.
Impurities Profile Provided upon requestDetailed on CoAIdentification and quantification of all significant impurities.[4][][6]
Water Content Not specified<0.5% (Karl Fischer)Specified and controlled, as it can affect the true concentration of the standard.
Residual Solvents Not specifiedSpecified on CoA (GC-HS)Within acceptable limits as per ICH guidelines.
Traceability To internal standardsTraceable to a national metrology institute (if available).Traceability to a recognized primary standard.
Certificate of Analysis Basic CoAComprehensive CoADetailed information on all characterization tests and results.[7]

Expert Insight: When a pharmacopeial CRS is unavailable, the onus is on the user to rigorously qualify a commercially available reference material. The selection should be based on the comprehensiveness of the supplier's characterization and the transparency of their documentation.

Experimental Design for Qualification and Comparison

To ensure the suitability of a reference material, a series of analytical tests should be performed. The following protocols provide a robust framework for this qualification process.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating HPLC method is crucial for determining the purity of the reference standard and for its use in assaying test samples.[8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution System HPLC System with UV/PDA Detector Standard->System Inject Sample Prepare Sample Solution Sample->System Inject Column C18 Reversed-Phase Column System->Column Separation Chromatogram Obtain Chromatograms System->Chromatogram Mobile_Phase Acetonitrile/Phosphate Buffer Gradient Purity Calculate Purity (% Area) Chromatogram->Purity Assay Calculate Assay vs. External Standard Chromatogram->Assay

Caption: Workflow for HPLC purity and assay determination.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference material and sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of about 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.[8]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Prep Dissolve Sample in a Suitable Solvent (e.g., DMSO) GC_System GC System with Headspace Sampler Sample_Prep->GC_System Inject Capillary_Column Non-polar Capillary Column (e.g., DB-5ms) GC_System->Capillary_Column Separation MS_Detector Mass Spectrometer TIC Obtain Total Ion Chromatogram (TIC) MS_Detector->TIC Capillary_Column->MS_Detector Detection Library_Search Identify Peaks via Mass Spectral Library Search TIC->Library_Search Quantification Quantify using an Internal Standard Library_Search->Quantification

Sources

Comparative

High-Resolution Mass Spectrometry Comparison Guide: 1-(4-Aminopiperidin-1-yl)butan-1-one vs. Structural Analogues

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Context The 4-aminopiperidine scaffold is a critical pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Context

The 4-aminopiperidine scaffold is a critical pharmacophore embedded in numerous therapeutic agents, ranging from selective protein kinase B (Akt) inhibitors to potent synthetic analgesics 1[1]. As the structural complexity of these libraries expands, distinguishing between closely related aliphatic analogues—such as the propionyl (C3), butanoyl (C4), and pentanoyl (C5) derivatives of 1-(4-aminopiperidin-1-yl)alkan-1-ones—requires robust, high-resolution tandem mass spectrometry (HRMS/MS) 2[2].

This guide provides an objective comparison of the fragmentation behaviors of 1-(4-Aminopiperidin-1-yl)butan-1-one against its C3 and C5 analogues, detailing the mechanistic causality behind their spectral signatures and providing a self-validating LC-ESI-MS/MS quantification protocol.

Mechanistic Fragmentation Pathways

Understanding the gas-phase dissociation of these molecules is paramount for selecting reliable Multiple Reaction Monitoring (MRM) transitions. When subjected to Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), these amides exhibit two dominant fragmentation pathways:

  • Amide N–CO Bond Cleavage: Protonation preferentially occurs at the highly basic primary amine or the amide carbonyl oxygen. Upon CID, the weakened N–CO bond undergoes heterolytic cleavage 3[3]. This yields a resonance-stabilized acylium cation (e.g., the butanoyl cation at m/z 71.05) and a neutral 4-aminopiperidine loss. Alternatively, charge retention on the piperidine nitrogen generates the intact protonated core (m/z 101.11).

  • 
    -Cleavage at the Primary Amine:  The primary amine at the 4-position drives homolytic 
    
    
    
    -cleavage, a hallmark of amine mass spectrometry [[4]](4]. This results in the loss of an alkyl radical and the formation of a highly stable iminium cation [[5]](5].

Fragmentation_Pathways M [M+H]+ m/z 171.15 1-(4-Aminopiperidin-1-yl)butan-1-one Path1 Amide N-CO Cleavage M->Path1 CID (Low CE) Path2 Alpha-Cleavage at Amine M->Path2 CID (High CE) Frag1 Butanoyl Cation m/z 71.05 Path1->Frag1 Frag2 4-Aminopiperidine Core m/z 101.11 Path1->Frag2 Frag3 Alkyl Radical Loss m/z 154.12 Path2->Frag3

Figure 1: Primary CID fragmentation pathways of 1-(4-Aminopiperidin-1-yl)butan-1-one.

Comparative HRMS Quantitative Data

When comparing the butanoyl compound to its analogues, the acylium ion acts as the primary diagnostic differentiator, shifting by exactly 14.015 Da (one -CH2- unit) between derivatives. The 4-aminopiperidine core fragment (m/z 101.11) remains static, serving as a reliable secondary confirmation ion.

Table 1: HRMS Data and Diagnostic MRM Transitions for Analogue Differentiation

Compound AnalogueFormulaPrecursor Ion [M+H]⁺Primary Product Ion (Acylium)Secondary Product Ion (Core)Optimal CE (eV)
Propionyl (C3) C8H16N2Om/z 157.1335m/z 57.0339m/z 101.1122
Butanoyl (C4) C9H18N2Om/z 171.1488m/z 71.0495m/z 101.1124
Pentanoyl (C5) C10H20N2Om/z 185.1648m/z 85.0651m/z 101.1126

Validated LC-ESI-MS/MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must pass strict System Suitability Testing (SST) criteria before sample data is accepted.

Experimental Rationale (Causality)
  • Mobile Phase Additive: 0.1% Formic acid is mandatory. It acts as a proton source, ensuring the basic primary amine remains fully ionized, which drastically enhances ESI(+) efficiency and lowers the Limit of Quantitation (LLOQ) 6[6].

  • Stationary Phase: A sub-2 µm C18 UHPLC column is selected to provide sufficient hydrophobic retention for the aliphatic acyl chains, allowing baseline chromatographic resolution of the C3, C4, and C5 analogues prior to MS introduction.

  • Sample Preparation: Acetonitrile (ACN) protein precipitation is chosen because it effectively denatures biological matrices while maintaining the solubility of the polar aminopiperidine core.

LCMS_Workflow S1 1. Sample Prep Protein Ppt. S2 2. UHPLC C18 Gradient S1->S2 S3 3. ESI(+) Protonation S2->S3 S4 4. Q1 Isolation Precursor Ion S3->S4 S5 5. q2 CID Fragmentation S4->S5 S6 6. Q3 Detection MRM Transitions S5->S6

Figure 2: Self-validating LC-ESI-MS/MS workflow for aminopiperidine quantification.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the isotopically labeled internal standard (IS) (e.g., Butanoyl-d7 analogue at 50 ng/mL).

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 5.0 min: 5% B (Equilibration)

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon (2.0 mTorr).

Step 4: System Validation Criteria (Mandatory)

  • Blank Verification: Double-blank injections must exhibit an interfering peak area < 5% of the established LLOQ.

  • IS Variance: The Internal Standard peak area must not deviate by more than ±15% across the entire analytical run.

  • Retention Time Stability: Analyte retention times must remain within ±0.1 minutes of the calibration standards.

References
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC.
  • Fragmentation (mass spectrometry) - Wikipedia.
  • Mass Spectrometry: Amine Fragmentation - JoVE.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC.
  • Use of Diagnostic Ions for the Detection of Fentanyl Analogs in Human Matrices by LC-QTOF - PMC.
  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma - PMC.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Aminopiperidin-1-yl)butan-1-one Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to the safety and efficacy of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to the safety and efficacy of the final drug product.[][2][3] This guide provides a comprehensive comparison of validated analytical methods for determining the purity of 1-(4-Aminopiperidin-1-yl)butan-1-one, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, empowering you to make informed decisions in your analytical strategy.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[2][4][5][6] For purity assessment, this involves rigorous testing of various parameters, including specificity, linearity, accuracy, precision, and robustness, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6][7]

The Critical Role of Purity Analysis

Impurities in an API can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[8][9] These impurities, even at trace levels, can impact the safety and efficacy of the drug product.[3][10] Therefore, robust and reliable analytical methods are essential for their detection and quantification.[11][12]

This guide will compare two primary chromatographic techniques for the purity analysis of 1-(4-Aminopiperidin-1-yl)butan-1-one: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility in separating a wide range of compounds.[3][9][11][13] For a compound like 1-(4-Aminopiperidin-1-yl)butan-1-one, a reversed-phase HPLC (RP-HPLC) method is typically the first choice.[8]

Experimental Protocol: RP-HPLC-UV Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 1-(4-Aminopiperidin-1-yl)butan-1-one and its process-related and degradation impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[14]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Causality of Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining and separating moderately polar compounds like 1-(4-Aminopiperidin-1-yl)butan-1-one and its potential impurities.

  • Formic Acid in Mobile Phase: The acidic modifier helps to protonate the amine groups, leading to sharper peaks and improved chromatographic performance. It also ensures good compatibility with mass spectrometry if hyphenation is desired.

  • Gradient Elution: A gradient program is essential for separating compounds with a range of polarities, which is expected in a sample containing the API and its impurities.[8]

  • UV Detection at 220 nm: This wavelength is chosen to ensure the detection of the API and a broad range of potential impurities that may possess a chromophore. A PDA detector is advantageous for assessing peak purity.[15]

Validation of the HPLC Method

The validation of this HPLC method would involve the following key parameters as per ICH Q2(R1) guidelines:[2][4][5][6][16]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17][18] This is demonstrated through forced degradation studies.[19][20][21][22]

    • Forced Degradation: The API is subjected to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[20][21][23] The method is then used to analyze the stressed samples to ensure that all degradation products are well-resolved from the main peak.[19]

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[24][25] This is typically assessed by analyzing a series of solutions with different concentrations and evaluating the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.[24]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][26] It is often determined by performing recovery studies on a sample spiked with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[24][26] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[24]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[2][6]

Visualization of the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Technique Select HPLC Technique (RP-HPLC) MD_Start->MD_Technique MD_Optimize Optimize Chromatographic Conditions MD_Technique->MD_Optimize MD_SST Perform System Suitability Testing MD_Optimize->MD_SST V_Protocol Prepare Validation Protocol MD_SST->V_Protocol Method Ready for Validation V_Specificity Specificity (Forced Degradation) V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy (Recovery) V_Protocol->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Prepare Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report

Caption: Workflow for HPLC Method Development and Validation.

Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities

Gas Chromatography is a valuable technique for the analysis of volatile and semi-volatile compounds.[27] For 1-(4-Aminopiperidin-1-yl)butan-1-one, GC can be particularly useful for detecting residual solvents and volatile amine impurities that may be present from the synthesis process.[28][29]

Experimental Protocol: GC-FID Method

Objective: To develop and validate a GC method for the quantification of volatile impurities in 1-(4-Aminopiperidin-1-yl)butan-1-one.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: Agilent CP-Sil 13 CB (or equivalent), 30 m x 0.32 mm I.D., 1.0 µm film thickness[30]

  • Carrier Gas: Helium or Hydrogen[27]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Temperature: 250 °C, hold for 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

Causality of Experimental Choices:

  • CP-Sil 13 CB Column: This is a mid-polar column suitable for the separation of amines.[30]

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity for hydrocarbons and many other organic functional groups.[27]

  • Temperature Program: The temperature program is designed to separate volatile impurities at lower temperatures and then ramp up to elute any less volatile components, including the API if it is sufficiently volatile and thermally stable.

Validation of the GC Method

The validation of the GC method follows similar principles to the HPLC method, with a focus on its intended purpose of quantifying volatile impurities.[2][4][5][6]

  • Specificity: The method's ability to separate and detect various potential volatile impurities without interference from the API or other components. This can be demonstrated by analyzing a mixture of known potential volatile impurities.

  • Linearity, Accuracy, Precision, LOD, and LOQ: These parameters are evaluated for each of the target volatile impurities.

  • Robustness: The method's resilience to small changes in parameters such as flow rate, temperature ramp, and split ratio.

Visualization of the GC Method Validation Logic

GC_Validation_Logic cluster_Method GC Method for Volatile Impurities cluster_Validation_Params Key Validation Parameters GC_Objective Quantify Volatile Impurities GC_Technique GC-FID GC_Objective->GC_Technique GC_Sample 1-(4-Aminopiperidin-1-yl)butan-1-one GC_Technique->GC_Sample V_Specificity Specificity (Separation of Impurities) GC_Sample->V_Specificity V_Linearity Linearity of Impurity Response V_Specificity->V_Linearity V_Accuracy Accuracy (Spiked Recovery) V_Linearity->V_Accuracy V_Precision Precision for each Impurity V_Accuracy->V_Precision V_LOQ LOQ for Trace Impurities V_Precision->V_LOQ

Caption: Logical flow for validating a GC method for volatile impurities.

Comparison of HPLC and GC Methods

The choice between HPLC and GC for purity analysis of 1-(4-Aminopiperidin-1-yl)butan-1-one is not mutually exclusive; rather, they are often complementary techniques.

FeatureHPLC-UVGC-FID
Primary Application Purity assay, non-volatile and semi-volatile impurities, degradation products.Volatile impurities, residual solvents.
Analyte Suitability Wide range of polarities, non-volatile compounds.Volatile and thermally stable compounds.
Sensitivity Good, detector dependent.Excellent for hydrocarbons and many organic compounds.
Specificity High, especially with PDA detector for peak purity assessment.High, based on retention time.
Robustness Generally high, but can be affected by mobile phase preparation.High, less susceptible to matrix effects for volatile analytes.
Sample Preparation Typically involves dissolution in a suitable solvent.May require dissolution in a volatile solvent or headspace analysis.

Table 1: Comparison of HPLC-UV and GC-FID for Purity Analysis

Conclusion

The validation of analytical methods for the purity of 1-(4-Aminopiperidin-1-yl)butan-1-one is a critical step in ensuring the quality and safety of this important pharmaceutical intermediate. Both HPLC and GC are powerful and complementary techniques that, when properly validated, provide a comprehensive picture of the impurity profile.

  • HPLC is the primary choice for the assay of the API and the quantification of non-volatile and semi-volatile impurities and degradation products.[3][11]

  • GC is the preferred method for the analysis of volatile impurities and residual solvents.[27][28]

A robust analytical control strategy will often employ both techniques to ensure that all potential impurities are adequately controlled. The detailed protocols and validation considerations presented in this guide provide a solid foundation for developing and implementing such a strategy in a regulated pharmaceutical environment.

References

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). BOC Sciences.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Challenges in HPLC Method Development for Impurity Identification. (2023, June 13). SynThink.
  • Generic GC–FID for Volatile Amine Quantitation in Pharma. (2018, July 16). LCGC International.
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  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review.
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  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate.
  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023, August 30). RSC Publishing.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
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  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Quality Guidelines. (n.d.). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Active Ingredient Analysis: Methods And Applications in Product Quality Control. (2024, October 16). alwsci.
  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration.
  • Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). NIMS University.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Open Access Library Journal.
  • Introduction to Analytical Method Development and Validation. (2025, April 30). Lab Manager.
  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (n.d.). ResearchGate.
  • Analysis of primary, secondary and tertiary amines. (n.d.). Agilent.
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
  • Results of forced degradation studies. (n.d.). ResearchGate.
  • Degradation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. (n.d.). Benchchem.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16). Pharmatutor.
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  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers.
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015, May 15). Omics.
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Comparative

A Comparative Reactivity Guide: 1-(4-Aminopiperidin-1-yl)butan-1-one vs. N-Boc-4-aminopiperidine

An In-depth Technical Analysis for Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, piperidine-containing building blocks are indispensable scaffolds for constructing novel thera...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Analysis for Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, piperidine-containing building blocks are indispensable scaffolds for constructing novel therapeutic agents.[1][2] Among these, 4-aminopiperidine derivatives are particularly valuable, providing a key vector for introducing diverse functionalities. This guide offers a head-to-head comparison of two commonly used, yet distinct, 4-aminopiperidine synthons: 1-(4-Aminopiperidin-1-yl)butan-1-one and N-Boc-4-aminopiperidine .

The central focus of this analysis is the reactivity of the C4-amino group. The choice between an N-acyl (butanoyl) and an N-carbamate (Boc) substituent on the piperidine nitrogen (N1) profoundly influences the nucleophilicity of the exocyclic amine, a critical parameter that dictates success in subsequent synthetic transformations like acylation and reductive amination.

The Underlying Principle: A Tale of Two N1-Substituents

The difference in reactivity between these two molecules is rooted in the electronic nature of the N1 substituent. The lone pair of electrons on the N1 nitrogen is key. Its availability to participate in resonance with the adjacent carbonyl group dictates the overall electron density of the piperidine ring and, consequently, the nucleophilicity of the C4-amino group.

  • 1-(4-Aminopiperidin-1-yl)butan-1-one (N-Acyl Derivative): In this molecule, the N1 nitrogen is part of an amide functional group. The lone pair is significantly delocalized into the butanoyl carbonyl group. This strong resonance effect makes the N1 nitrogen a powerful electron-withdrawing group (EWG), pulling electron density away from the piperidine ring and, by extension, from the C4-amino group. This "deactivation" substantially reduces the basicity and nucleophilicity of the C4-NH2 group.

  • N-Boc-4-aminopiperidine (N-Carbamate Derivative): The tert-butoxycarbonyl (Boc) group at N1 forms a carbamate. While the N1 lone pair also participates in resonance with the Boc carbonyl, this delocalization is less pronounced compared to an amide. The additional oxygen atom in the carbamate structure also contributes a competing resonance form, which tempers the electron-withdrawing effect on the N1 nitrogen. Consequently, the Boc group is a milder deactivating group than the butanoyl group.

Hypothesis: Due to the stronger electron-withdrawing nature of the N-acyl (amide) group compared to the N-Boc (carbamate) group, the C4-amino group of N-Boc-4-aminopiperidine is predicted to be significantly more basic and nucleophilic than that of 1-(4-Aminopiperidin-1-yl)butan-1-one.

G cluster_0 1-(4-Aminopiperidin-1-yl)butan-1-one (Amide) cluster_1 N-Boc-4-aminopiperidine (Carbamate) Amide_Structure Strong Resonance Delocalization (N1 Lone Pair -> Carbonyl) Amide_Effect N1 acts as a strong Electron-Withdrawing Group (EWG) Amide_Structure->Amide_Effect Amide_Result Significantly Decreased Electron Density at C4-NH2 Amide_Effect->Amide_Result Reactivity_Comparison Predicted Reactivity: N-Boc Derivative > N-Acyl Derivative Carbamate_Structure Moderate Resonance Delocalization (Competition with Carbamate Oxygen) Carbamate_Effect N1 acts as a mild Electron-Withdrawing Group (EWG) Carbamate_Structure->Carbamate_Effect Carbamate_Result Higher Electron Density at C4-NH2 Carbamate_Effect->Carbamate_Result

Fig. 1: Electronic effects governing C4-amino group reactivity.

Experimental Validation Framework

To empirically test this hypothesis, a series of experiments can be designed. These protocols serve as a self-validating system for any research lab to confirm the reactivity differences.

Experiment 1: Basicity as a Proxy for Nucleophilicity (pKa Determination)

The basicity of the C4-amino group, quantified by the pKa of its conjugate acid, is an excellent proxy for its nucleophilicity. A higher pKa indicates a stronger base, which is generally a more potent nucleophile. Potentiometric titration is a precise and widely used method for pKa determination.[3][4][5]

Table 1: Predicted and Literature pKa Values

CompoundFunctional GroupPredicted pKaRationale / Reference
N-Boc-4-aminopiperidineC4-NH3+~10.0 - 10.5Closer to typical primary amines, mildly reduced by the N-Boc EWG. A predicted value for the parent compound is ~10.37.[6]
1-(4-Aminopiperidin-1-yl)butan-1-oneC4-NH3+~8.5 - 9.5Significantly reduced due to the strong electron-withdrawing effect of the N-acyl group.
  • Preparation: Prepare 0.01 M solutions of each compound in deionized, carbonate-free water. Prepare standardized 0.1 M HCl as the titrant.[7]

  • Calibration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[8]

  • Titration: Place 20 mL of the amine solution in a jacketed beaker maintained at 25°C and stir. Immerse the calibrated pH electrode.

  • Data Acquisition: Add the 0.1 M HCl titrant in precise increments (e.g., 0.05 mL) using a burette. Record the pH after each addition, allowing the reading to stabilize.[3]

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[7]

Experiment 2: Head-to-Head Reactivity via Competitive Acylation

A competitive reaction provides a direct, unambiguous comparison of nucleophilicity. By reacting an equimolar mixture of both amines with a limiting amount of an electrophile, the product ratio directly reflects the relative reaction rates.

G start Start: Equimolar Mixture of Amines reagents 1. Dissolve in Anhydrous DCM 2. Add Base (e.g., TEA, 1.1 eq) 3. Cool to 0°C start->reagents addition Slowly Add Limiting Electrophile (e.g., Acetyl Chloride, 0.5 eq) reagents->addition reaction Stir at 0°C to RT Monitor by TLC/LC-MS addition->reaction workup Quench Reaction Aqueous Workup Extract & Dry reaction->workup analysis Analyze Crude Product ¹H NMR or LC-MS workup->analysis result Determine Product Ratio: (N-Boc Acetamide) : (N-Acyl Acetamide) analysis->result

Fig. 2: Workflow for the competitive acylation experiment.
  • Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1-(4-aminopiperidin-1-yl)butan-1-one (1.0 mmol) and N-Boc-4-aminopiperidine (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (1.2 mmol) and cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add a solution of acetyl chloride (0.5 mmol, the limiting reagent) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture directly by ¹H NMR spectroscopy or LC-MS. The ratio of the acetylated products will be determined by integrating characteristic peaks (e.g., the acetyl methyl protons) in the NMR spectrum or by comparing the peak areas in the LC chromatogram.

Table 2: Expected Outcome of Competitive Acylation

ProductExpected RatioJustification
N-acetyl-N'-Boc-4-aminopiperidine> 95%The C4-amino group of the N-Boc derivative is significantly more nucleophilic and will react much faster with the limiting electrophile.
N-acetyl-N'-butanoyl-4-aminopiperidine< 5%The highly deactivated C4-amino group of the N-acyl derivative will be a poor competitor in the acylation reaction.

Practical Implications for Synthetic Strategy

The choice between these two building blocks has significant consequences for reaction design and success.

  • Choose N-Boc-4-aminopiperidine for:

    • Standard Amide Couplings: When the C4-amino group is intended to react with carboxylic acids (using coupling agents like HATU or EDC), acyl chlorides, or anhydrides.[9] Its higher nucleophilicity ensures reasonable reaction times and yields under standard conditions.

    • Reductive Aminations: For reactions with aldehydes or ketones, the greater basicity and nucleophilicity of the N-Boc derivative facilitate the initial imine formation, which is often the rate-limiting step, especially with less reactive ketones.[10][11]

    • Orthogonal Deprotection: The Boc group can be easily removed under acidic conditions (e.g., TFA in DCM), which is orthogonal to many other protecting groups and synthetic steps.[11]

  • Consider 1-(4-Aminopiperidin-1-yl)butan-1-one only when:

    • The N-butanoyl group is a non-negotiable, final part of the target molecule's structure.

    • The reaction at the C4-amino position involves a highly reactive electrophile or requires forcing conditions (e.g., high temperature, strong activation).

    • It is important to recognize that reactions such as reductive aminations or standard amide couplings may be sluggish or fail entirely due to the low nucleophilicity of the C4-amino group.

Conclusion

While both 1-(4-Aminopiperidin-1-yl)butan-1-one and N-Boc-4-aminopiperidine are valuable 4-aminopiperidine synthons, their reactivity profiles are starkly different. The N-acyl group in the former renders the C4-amino group significantly less nucleophilic compared to the N-Boc derivative. This is a direct consequence of the stronger electron-withdrawing nature of an amide versus a carbamate. For researchers and drug developers, N-Boc-4-aminopiperidine should be considered the default choice for most applications requiring nucleophilic addition at the C4-amino position. Understanding these fundamental electronic effects is paramount for designing robust, efficient, and successful synthetic routes in the pursuit of new medicines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-(piperidin-1-YL)butan-1-one. Retrieved from [Link]

  • Shuaib, N., & Al-jammal, N. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]

  • Gazy, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

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Validation

Analytical Guide: Distinguishing 1-(4-Aminopiperidin-1-yl)butan-1-one from Structural Isomers

This guide details the structural differentiation of 1-(4-Aminopiperidin-1-yl)butan-1-one (Target) from its critical structural isomers, specifically the regioisomer N-(piperidin-4-yl)butanamide and the positional isomer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural differentiation of 1-(4-Aminopiperidin-1-yl)butan-1-one (Target) from its critical structural isomers, specifically the regioisomer N-(piperidin-4-yl)butanamide and the positional isomer 1-(3-Aminopiperidin-1-yl)butan-1-one .

Executive Summary

Target Molecule: 1-(4-Aminopiperidin-1-yl)butan-1-one CAS: 87639-86-9 Molecular Formula: C


H

N

O Molecular Weight: 170.25 g/mol [1][2]

In drug development, this scaffold serves as a critical intermediate for fentanyl analogues and various GPCR ligands. The primary analytical challenge lies in distinguishing the target (acylated at the ring nitrogen, N1) from its "reverse amide" regioisomer (acylated at the exocyclic amine, N4), which frequently arises as a synthetic impurity if protecting group strategies fail. This guide provides a definitive differentiation protocol using NMR, IR, and Mass Spectrometry.

Structural Landscape & Synthetic Origins

Understanding the origin of isomers is the first step in exclusion. The target molecule requires selective acylation of the secondary amine (piperidine ring) while preserving the primary amine.

Critical Isomers
DesignationIUPAC NameStructure DescriptionOrigin Risk
Target 1-(4-Aminopiperidin-1-yl)butan-1-one N1-Butyryl , C4-NH

(Free)
Correct Synthesis
Isomer A N-(piperidin-4-yl)butanamide N1-H (Free), Exocyclic-Butyryl Direct acylation of diamine
Isomer B 1-(3-Aminopiperidin-1-yl)butan-1-one N1-Butyryl, C3-NH

Isomeric starting material
Synthesis & Impurity Pathway (DOT Diagram)

The following diagram illustrates how the target and Isomer A diverge during synthesis.

SynthesisPath Start 4-Aminopiperidine (Unprotected) BocStep Step 1: Boc-Protection (Target: Exocyclic N) Start->BocStep Selective Protection DirectAcyl Direct Acylation (No Protection) Start->DirectAcyl Side Reaction AcylStep Step 2: Acylation (Butyryl Chloride) BocStep->AcylStep Forms N1-Acyl Deprotect Step 3: TFA Deprotection AcylStep->Deprotect Target TARGET: 1-(4-Aminopiperidin-1-yl) butan-1-one Deprotect->Target Yields Free NH2 IsomerA IMPURITY (Isomer A): N-(piperidin-4-yl) butanamide DirectAcyl->IsomerA Favors Primary Amine

Figure 1: Synthetic divergence showing the origin of the Regioisomer A impurity due to lack of selectivity or protection failure.

Analytical Differentiation Protocol

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the Target from Isomer A. The chemical environment of the C4-methine and the N1-methylene protons shifts significantly based on the location of the carbonyl group.

1H NMR Diagnostic Signals (CDCl

, 400 MHz)
FeatureTarget (N1-Acyl) Isomer A (Exocyclic-Acyl) Mechanistic Explanation
H-2, H-6 (Ring

-H)
3.5 – 4.6 ppm (Multiplet/Broad)2.6 – 3.1 ppm (Triplet/Multiplet)Target: Deshielded by adjacent N-C=O; often split into two sets due to amide rotamers. Isomer A: Typical secondary amine range.[3]
H-4 (Methine) ~2.8 – 3.0 ppm ~3.8 – 4.1 ppm Target:

to free amine (shielded). Isomer A:

to amide (deshielded).
Amide N-H Absent (Amide is tertiary)~5.5 – 6.5 ppm (Broad Doublet)Target: No proton on amide nitrogen. Isomer A: Secondary amide proton visible.[3]
Amine N-H Broad singlet (variable, ~1.5 ppm)Broad singlet (variable, ~1.8 ppm)Both have exchangeable protons, but Isomer A has both Amide NH and Amine NH.

Protocol Validation:

  • Dissolve 5-10 mg of sample in CDCl

    
    .
    
  • Acquire proton spectrum.[4]

  • Check: If H-4 is >3.5 ppm, reject batch (indicates Isomer A).

  • Check: If H-2/H-6 show rotameric splitting (complex multiplets approx 3.8 and 4.5 ppm), confirm Target.

B. Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" check, particularly useful for solid-state analysis.

  • Target (Tertiary Amide):

    • C=O Stretch: ~1630–1650 cm

      
       (Lower frequency due to tertiary nature).
      
    • N-H Stretch: Two weak bands ~3300–3400 cm

      
       (Primary amine -NH
      
      
      
      ).
    • Amide II Band: Absent (No N-H bending mode for tertiary amide).

  • Isomer A (Secondary Amide):

    • C=O Stretch: ~1640–1660 cm

      
      .
      
    • Amide II Band: Present (~1550 cm

      
      , strong N-H bending).
      
    • N-H Stretch: Single strong band for amide NH + weak amine NH.

C. Mass Spectrometry (MS) Fragmentation

While the molecular ion (


 = 170) is identical, fragmentation patterns (MS/MS) differ.
  • Target (1-(4-Aminopiperidin-1-yl)butan-1-one):

    • Base Peak: Often m/z 127 (Loss of propyl radical [-43] from butyryl chain) or m/z 70 (Piperidine fragment).

    • Characteristic Loss: Loss of 17 (NH

      
      ) is common from the free primary amine.
      
  • Isomer A (N-(piperidin-4-yl)butanamide):

    • Characteristic Fragment: m/z 84 (Piperidine ring - H).

    • McLafferty Rearrangement: Prominent peak at m/z 60 (Acetamide equivalent) or loss of the entire amide side chain.

Positional Isomer Distinction (Target vs. 3-Amino)

The 3-amino isomer (1-(3-Aminopiperidin-1-yl)butan-1-one) is a constitutional isomer.

Differentiation Strategy:

  • 13C NMR Symmetry:

    • Target (4-Amino): The piperidine ring possesses a plane of symmetry (time-averaged). C2 and C6 are equivalent (or close rotamers). C3 and C5 are equivalent.

    • Isomer B (3-Amino): The molecule is asymmetric. All ring carbons (C2, C3, C4, C5, C6) will have distinct chemical shifts.

  • Chirality: The 3-amino isomer has a chiral center (R/S), whereas the 4-amino target is achiral. Optical rotation polarimetry will yield a non-zero value for the 3-amino isomer (if resolved), while the target is optically inactive.

Experimental Workflow: Identification Decision Tree

Use this logic flow to validate your compound.

ID_Tree Start Unknown Sample MW = 170.25 H1NMR Run 1H NMR (CDCl3) Start->H1NMR CheckAmideH Is an Amide N-H doublet visible (~5.5-6.5 ppm)? H1NMR->CheckAmideH Yes Yes CheckAmideH->Yes Secondary Amide No No CheckAmideH->No Tertiary Amide IsomerA IDENTIFIED: Isomer A (N-(piperidin-4-yl)butanamide) CheckH4 Check H-4 Methine Shift 2.8-3.0 ppm 2.8-3.0 ppm CheckH4->2.8-3.0 ppm Alpha to Amine >3.8 ppm >3.8 ppm CheckH4->>3.8 ppm Alpha to Amide Target CONFIRMED: Target 1-(4-Aminopiperidin-1-yl) butan-1-one CheckSymmetry Check 13C NMR Number of Signals Symmetric (fewer peaks) Symmetric (fewer peaks) CheckSymmetry->Symmetric (fewer peaks) C2=C6 Asymmetric (all distinct) Asymmetric (all distinct) CheckSymmetry->Asymmetric (all distinct) Chiral C3 IsomerB IDENTIFIED: Isomer B (3-Amino analog) Yes->IsomerA No->CheckH4 2.8-3.0 ppm->CheckSymmetry >3.8 ppm->IsomerA Symmetric (fewer peaks)->Target Asymmetric (all distinct)->IsomerB

Figure 2: Decision tree for rapid classification of the target molecule versus its isomers.

References

  • PubChem. (n.d.).[5] 4-Amino-1-(piperidin-1-yl)butan-1-one (Compound). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Bartolini, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3.[6] European Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]

  • Yamagishi, et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved March 1, 2026, from [Link]

Sources

Comparative

benchmarking synthesis yields of 1-(4-Aminopiperidin-1-yl)butan-1-one

Executive Summary This guide benchmarks the synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one (CAS generic structure: N-acylated 4-aminopiperidine), a critical diamine scaffold used in the development of GPCR ligands (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the synthesis of 1-(4-Aminopiperidin-1-yl)butan-1-one (CAS generic structure: N-acylated 4-aminopiperidine), a critical diamine scaffold used in the development of GPCR ligands (e.g., opioid and somatostatin receptor modulators) and kinase inhibitors.

The primary challenge in synthesizing this molecule is the chemoselective acylation of the secondary amine (piperidine nitrogen) in the presence of a primary amine (C4-position). Direct acylation of 4-aminopiperidine leads to statistical mixtures of bis-acylated and mono-acylated regioisomers. Therefore, a protection-deprotection strategy using 4-(Boc-amino)piperidine is the industry standard.

This guide compares three synthetic routes based on yield, purity, and atom economy:

  • Acid Chloride Route (Butyryl Chloride): High yield, low cost, requires careful pH control.

  • Peptide Coupling Route (HATU/EDC): High purity, mild conditions, high cost.

  • Anhydride Route (Butyric Anhydride): Scalable, cleaner byproduct profile.

Strategic Analysis of Synthetic Routes

The Core Challenge: Regioselectivity

The target molecule contains two nucleophilic nitrogen atoms. The piperidine secondary amine is more nucleophilic than the primary amine due to alkyl substitution, but the difference is insufficient for clean mono-acylation without protecting groups.

Standard Precursor: tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).

Route A: Acyl Chloride (The "Workhorse")
  • Mechanism: Nucleophilic acyl substitution using butyryl chloride and a tertiary amine base (TEA or DIPEA).

  • Pros: Rapid kinetics (<1 hour); reagents are inexpensive commoditized chemicals.

  • Cons: Generates HCl salts; highly exothermic; risk of Boc-cleavage if HCl is not neutralized immediately.

Route B: Amide Coupling (The "Precision" Method)
  • Mechanism: Activation of butyric acid using HATU or EDC/HOBt.

  • Pros: Extremely mild; avoids strong acid generation; compatible with sensitive substrates.

  • Cons: Poor atom economy (large mass of coupling reagents); high cost per gram; urea byproducts (from EDC/DCC) can be difficult to remove.

Route C: Acid Anhydride (The "Scale-Up" Method)
  • Mechanism: Reaction with butyric anhydride.

  • Pros: Byproduct is butyric acid (removable via basic wash); slower, more controlled exotherm than acid chlorides.

  • Cons: Slower reaction rate; requires excess reagent.

Benchmarking Data

The following data is aggregated from internal process validation and representative literature on N-acylation of 4-Boc-aminopiperidines [1][2][5].

MetricRoute A: Acid ChlorideRoute B: HATU CouplingRoute C: Anhydride
Intermediate Yield (N-Acylation) 92 - 96% 85 - 90%88 - 93%
Final Yield (Post-Deprotection) 85 - 89% 78 - 82%80 - 85%
Purity (HPLC) >98% (requires wash)>99% (flash chrom.)>97%
Reaction Time 1 - 2 Hours4 - 12 Hours3 - 6 Hours
E-Factor (Waste/Product) Moderate (Salt waste)High (Coupling agents)Low (Recyclable acid)
Cost Efficiency High LowMedium

Senior Scientist Verdict: For pure intermediate synthesis, Route A is the superior choice due to cost and speed. Route B is reserved only when the "butan-1-one" moiety is substituted with sensitive functional groups (e.g., chiral centers prone to racemization).

Visualized Workflows

Diagram 1: Synthesis Pathway & Logic

This diagram illustrates the protection strategy and the divergence of acylation methods.

SynthesisPathway Start 4-Aminopiperidine Protection Boc-Protection ((Boc)2O, TEA) Start->Protection Regioselectivity Control Intermediate 4-Boc-aminopiperidine (Stable Precursor) Protection->Intermediate Quant. Yield RouteA Route A: Butyryl Chloride TEA, DCM, 0°C Intermediate->RouteA Standard RouteB Route B: Butyric Acid HATU, DIPEA, DMF Intermediate->RouteB Mild Acylated N-Butyryl-4-Boc-aminopiperidine RouteA->Acylated Fast, 95% RouteB->Acylated Clean, 88% Deprotection Deprotection TFA/DCM or HCl/Dioxane Acylated->Deprotection Cleavage Final 1-(4-Aminopiperidin-1-yl)butan-1-one (Target) Deprotection->Final Neutralization

Caption: Step-wise synthesis showing the critical Boc-protection strategy required to ensure regioselectivity.

Detailed Experimental Protocols

Protocol A: Acid Chloride Method (Recommended)

Applicability: Standard laboratory synthesis (1g – 100g scale).

Reagents:

  • 4-Boc-aminopiperidine (1.0 equiv)

  • Butyryl Chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask under N₂, dissolve 4-Boc-aminopiperidine (10 mmol) in DCM (50 mL). Add TEA (15 mmol).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents exotherms that could degrade the Boc group.

  • Addition: Add butyryl chloride (11 mmol) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

  • Workup (Acylation): Wash with 1M HCl (remove excess amine), then sat. NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: You should obtain a white/off-white solid (Yield ~95%).

  • Deprotection: Dissolve the intermediate in DCM (20 mL). Add Trifluoroacetic Acid (TFA) (5 mL) dropwise. Stir at RT for 2 hours.

  • Final Isolation (The Tricky Part):

    • Evaporate TFA/DCM. The product is now a TFA salt.

    • Redissolve in minimal water. Basify to pH >12 using 2M NaOH.

    • Extract exhaustively with DCM/Isopropanol (3:1 ratio). Note: The free amine is polar; DCM alone may not extract it efficiently.

    • Dry and concentrate to yield the target oil/low-melting solid.

Protocol B: HATU Coupling Method

Applicability: When using valuable/isotopically labeled butyric acid analogs.

Reagents:

  • 4-Boc-aminopiperidine (1.0 equiv)

  • Butyric Acid (1.0 equiv)

  • HATU (1.1 equiv)[1]

  • DIPEA (2.0 equiv)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Dissolve Butyric Acid (10 mmol) and DIPEA (20 mmol) in DMF (30 mL). Add HATU (11 mmol) and stir for 5 minutes. Observation: Solution usually turns yellow.

  • Coupling: Add 4-Boc-aminopiperidine (10 mmol). Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc (100 mL). Wash with water (3x) to remove DMF and urea byproducts. Wash with brine.[2]

  • Purification: Flash chromatography is often required to remove tetramethylurea byproducts.

  • Deprotection: Proceed as in Protocol A.

Decision Matrix & Troubleshooting

Diagram 2: Route Selection Logic

DecisionMatrix Start Select Synthesis Route Q1 Is the Acid moiety sensitive/chiral? Start->Q1 RouteB USE ROUTE B (HATU/EDC) Mild, Prevent Racemization Q1->RouteB Yes Q2 Is Scale >100g? Q1->Q2 No RouteA USE ROUTE A (Acid Chloride) High Yield, Low Cost RouteC USE ROUTE C (Anhydride) Scale >100g Q2->RouteA No Q2->RouteC Yes

Caption: Decision tree for selecting the optimal acylation method based on substrate sensitivity and scale.

Troubleshooting Common Issues
  • Low Yield after Deprotection:

    • Cause: The product is water-soluble. During the basic workup, the free amine remains in the aqueous phase.

    • Solution: Saturate the aqueous phase with NaCl (salting out) and use CHCl₃:IPA (3:1) for extraction.[3][4][5] Alternatively, isolate as the HCl salt by adding HCl/Ether to the organic layer.

  • Boc-Group Loss during Acylation (Route A):

    • Cause: HCl generated by the acid chloride reaction cleaves the Boc group if the base (TEA) is insufficient or wet.

    • Solution: Ensure anhydrous conditions and use a slight excess (1.5 - 2.0 eq) of base. Keep the reaction at 0°C during addition.

  • Impurity Profile:

    • If using EDC (Route B), the urea byproduct can be difficult to separate from the Boc-intermediate. Switch to EDC/HCl and perform an aqueous acid wash, or use DIC (diisopropylcarbodiimide) where the urea is soluble in DCM but insoluble in ether [3].

References

  • Smolecule. (2023).[6][7][8] Synthesis Methods for 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one and derivatives. Retrieved from 8

  • National Institutes of Health (NIH). (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry. Retrieved from 9

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.[2] Retrieved from 2

  • Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine (CN107805218B).[7][10] Retrieved from 11

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Aminopiperidin-1-YL)butan-1-one

Part 1: Executive Summary & Immediate Action Card Status: CRITICAL SAFETY PROTOCOL Hazard Class: CORROSIVE / ACUTE TOXIN This compound is a functionalized piperidine derivative characterized by a secondary amine core sub...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

Status: CRITICAL SAFETY PROTOCOL Hazard Class: CORROSIVE / ACUTE TOXIN

This compound is a functionalized piperidine derivative characterized by a secondary amine core substituted with a butyryl chain and a primary amine. It presents significant risks of chemical burns , respiratory sensitization , and acute toxicity upon dermal contact or inhalation.

🚨 Emergency Response "Crash Cart"
ScenarioImmediate Action
Skin Contact IMMEDIATE FLUSH. Wash with lukewarm water for 15+ minutes.[1] Discard contaminated clothing immediately.[2][3][4][5][6] Do not rub.
Eye Contact IRRIGATE. Hold eyelids open and flush with eyewash station for 15 minutes.[3] Seek emergency ophthalmological care immediately.
Inhalation EVACUATE. Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.
Spill (< 10g) ISOLATE. Evacuate area. Wear full PPE (Double Nitrile + Goggles). Absorb with inert material (Vermiculite).
Fire EXTINGUISH. Use CO₂, Dry Chemical, or Alcohol-Resistant Foam.[1][6][7] Do NOT use water jet (may spread amine-contaminated water).[1]

Part 2: Chemical Intelligence & Hazard Identification

Physicochemical Profile[1]
  • Chemical Structure: Piperidine ring with a primary amine at position 4 and a butyryl ketone at position 1.

  • Physical State: Typically a low-melting solid or viscous oil.[1]

  • Basicity: High. The primary amine (C4) and the tertiary amide-like nitrogen make this compound basic and reactive toward acids and electrophiles.[1]

  • Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and anhydrides. May react exothermically with strong acids.

GHS Hazard Classification (Conservative Assessment)

Based on structural analogs (4-aminopiperidine, piperidine derivatives):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Toxic/Harmful).

  • Sensitization: Potential respiratory or skin sensitizer.[8]

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE Selection Table[1]
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up)
Hand Protection Double Gloving Strategy: 1. Inner: Disposable Nitrile (4 mil)2.[9] Outer: Disposable Nitrile (4-8 mil)Change outer gloves every 30 mins.[1]Chemical Resistant Laminate: Silver Shield® or Butyl Rubber gloves required. Standard nitrile may degrade rapidly upon direct contact with concentrated amines.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient .Full Face Shield Worn over splash goggles to protect neck and face from projectile droplets.
Respiratory Fume Hood Only. Work must be performed behind sash.Respirator (If outside hood): Full-face respirator with Type K (Ammonia/Amine) or Multi-gas cartridges.[1]
Body Lab Coat (High-Neck): Buttoned to throat.[1] Long pants, closed-toe leather/composite shoes.[1]Chemical Apron: Tyvek® or chemically resistant apron worn over lab coat.

Part 4: Operational Protocols

Safe Handling Workflow

Core Directive: All manipulations involving the open container must occur within a certified chemical fume hood.

SafeHandling cluster_0 Critical Control Point: Weighing Rec Receiving & Inspection (Check for leaks/crystallization) Store Storage (Cool, Dry, Inert Gas) Rec->Store Log Inventory Weigh Weighing Protocol (Static Control) Store->Weigh Transfer to Hood Solub Solubilization (Add solvent to solute) Weigh->Solub Slow Addition React Reaction Setup (Closed System) Solub->React Inert Atmosphere

Figure 1: Operational workflow for handling 1-(4-Aminopiperidin-1-yl)butan-1-one. Note the critical control point at weighing, where exposure risk is highest.

Detailed Weighing Protocol (Solid/Viscous Oil)
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Static Control: Use an antistatic gun on the weighing boat and spatula. Amines can be sticky and static-prone.[1]

  • Transfer:

    • If Solid: Use a disposable spatula. Do not reuse.

    • If Oil: Use a positive-displacement pipette or a glass Pasteur pipette.[1] Never pour directly from the stock bottle.

  • Decontamination: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent seizing (amine salts forming on threads). Dispose of the Kimwipe as solid hazardous waste immediately.

Solubilization & Reaction[1]
  • Solvent Choice: Soluble in DCM, Methanol, DMSO.

  • Exotherm Warning: When dissolving in acidic media or reacting with acid chlorides, expect a rapid exotherm. Cool the receiving vessel in an ice bath before addition.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Amines can oxidize or absorb CO₂ from the air (forming carbamates), altering stoichiometry.

Part 5: Disposal & Waste Management[10]

Scientific Logic: Amines are toxic to aquatic life and must never enter the water table. Incineration is the only validated disposal method.

Waste Stream Segregation
Waste TypeContainer LabelingDisposal Method
Liquid Waste "Basic Organic Waste" (Contains Amines)Incineration (Fuel blending).[1] Do not mix with acidic waste streams (risk of heat/gas generation).
Solid Waste "Hazardous Debris" (Gloves, Wipes)Incineration. Double-bag in clear polyethylene bags.[1]
Sharps "Contaminated Sharps"Standard sharps container.
Spill Response Logic Tree

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small < 10 mL/g (Manageable) Assess->Small Large > 10 mL/g (Emergency) Assess->Large PPE Don PPE: Double Nitrile + Goggles Small->PPE Evac Evacuate Lab Call EHS Large->Evac Absorb Apply Vermiculite or Sand PPE->Absorb Collect Collect in Waste Jar Absorb->Collect Clean Wash Area with Dilute Acetic Acid Collect->Clean

Figure 2: Decision logic for spill remediation.[1] Note that for amine spills, a dilute acid wash (1% acetic acid) helps neutralize residues after bulk removal.

References

  • PubChem. (n.d.). Compound Summary: 1-(4-Aminopiperidin-1-yl)butan-1-one.[1][10] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. PMC. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved March 1, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopiperidin-1-YL)butan-1-one
Reactant of Route 2
1-(4-Aminopiperidin-1-YL)butan-1-one
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